molecular formula C7H6ClNO2 B8473578 Chloromethyl nicotinate

Chloromethyl nicotinate

Cat. No.: B8473578
M. Wt: 171.58 g/mol
InChI Key: VXWDQYHMYFTTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl nicotinate is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

chloromethyl pyridine-3-carboxylate

InChI

InChI=1S/C7H6ClNO2/c8-5-11-7(10)6-2-1-3-9-4-6/h1-4H,5H2

InChI Key

VXWDQYHMYFTTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Solubility Properties of Chloromethyl Nicotinate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known physical properties of chloromethyl nicotinate isomers and offers detailed, field-proven methodologies for determining their solubility. Given that "this compound" can refer to several positional isomers, this document addresses the key variants encountered in research and development, providing a foundational understanding for their application in medicinal chemistry and drug discovery.

Introduction: Navigating the Isomers of this compound

This compound, a derivative of nicotinic acid (a form of vitamin B3), serves as a versatile building block in organic synthesis. The term itself is ambiguous, as the chloromethyl group (-CH₂Cl) can be substituted at various positions on the pyridine ring. This structural variation gives rise to distinct isomers with unique physicochemical properties that significantly influence their reactivity, bioavailability, and formulation potential. This guide will focus on the most common isomers, including those substituted at the 2, 4, 5, and 6 positions of the pyridine ring, providing researchers with the critical data and protocols necessary for their work.

Understanding the physical and solubility characteristics of these active pharmaceutical ingredient (API) precursors is a cornerstone of effective drug development. Properties such as molecular weight, boiling point, and, most critically, solubility, dictate everything from reaction kinetics to the choice of formulation excipients and the ultimate bioavailability of a potential drug candidate.

Physicochemical Properties of this compound Isomers

The fundamental physical properties of a compound are dictated by its molecular structure. The introduction of a chloromethyl group to the methyl nicotinate scaffold imparts specific characteristics. The following table summarizes the key physicochemical properties for various isomers of this compound, compiled from available chemical supplier and database information. Note that some values, particularly for boiling point and density, are predicted through computational models.

PropertyMethyl 2-(chloromethyl)nicotinateMethyl 6-(chloromethyl)nicotinateMethyl 4-(chloromethyl)nicotinate (hydrochloride)Methyl 5-(chloromethyl)nicotinate (hydrochloride)
CAS Number 177785-14-7[1]49668-90-81159826-53-5[2]179072-14-1
Molecular Formula C₈H₈ClNO₂[1]C₈H₈ClNO₂C₈H₉Cl₂NO₂[2]C₈H₉Cl₂NO₂
Molecular Weight 185.61 g/mol [1]185.61 g/mol 222.07 g/mol [2]222.07 g/mol
Appearance Colorless to off-white solid-liquid mixture[1]Data not availableSolid[2]Data not available
Boiling Point 279.4 ± 30.0 °C (Predicted)[1]Data not availableData not availableData not available
Density 1.252 ± 0.06 g/cm³ (Predicted)[1]Data not availableData not availableData not available
Storage Conditions 2-8°C, under inert atmosphereRoom TemperatureSealed in dry, 2-8°C[2]Sealed in dry, 2-8°C

Solubility Profile: From Theoretical Considerations to Practical Determination

Quantitative solubility data for this compound isomers is not widely published. However, we can infer a general profile from the molecular structure and data on related compounds. The parent molecule, methyl nicotinate, is reported to be soluble in water (47.6 mg/mL at 20°C), ethanol, and benzene[3][4]. The presence of the ester and the pyridine nitrogen provides polarity. The addition of a chloromethyl group, while adding some steric bulk, is not expected to drastically reduce aqueous solubility and may enhance solubility in moderately polar organic solvents. One related compound, Methyl 6-chloronicotinate, is described as having "moderate solubility in organic solvents and limited solubility in water".[5]

Given the scarcity of specific data, a direct experimental determination of solubility is essential for any research or development program. The following sections provide authoritative protocols for this purpose.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solid. The causality behind this method is to ensure that the system has reached its lowest energy state, providing a true measure of solubility under specific conditions (e.g., pH, temperature).

Objective: To determine the maximum concentration of a this compound isomer that can be dissolved in a specific solvent system at a controlled temperature.

Materials:

  • This compound isomer (solid powder)

  • Selected solvent (e.g., pH 7.4 phosphate-buffered saline (PBS), water, ethanol)

  • Orbital shaker with temperature control

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Vials with screw caps

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid this compound isomer to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be shaken for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours.[6] The long incubation is critical to overcome kinetic barriers to dissolution, especially for crystalline solids.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To reliably separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or carefully filter the supernatant using a chemically compatible syringe filter. This step is crucial to prevent solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a set of calibration standards of the this compound isomer in the chosen solvent at known concentrations.

    • Analyze the saturated supernatant and the calibration standards using a validated analytical method, such as HPLC-UV.

    • The concentration of the isomer in the supernatant is determined by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid (this compound) B Add Known Volume of Solvent (e.g., PBS) A->B C Shake at Controlled Temp (e.g., 24-48h at 25°C) B->C D Centrifuge or Filter to Remove Excess Solid C->D E Analyze Supernatant (e.g., HPLC-UV) D->E F Compare to Calibration Curve E->F G Determine Solubility (e.g., in µg/mL or µM) F->G caption Workflow for Shake-Flask Solubility Determination.

Workflow for Shake-Flask Solubility Determination.
Experimental Protocol: High-Throughput Kinetic Solubility Assay

In early-stage drug discovery, a higher-throughput method is often required. The kinetic solubility assay provides an apparent solubility value.[7][8] The causality here is different; it measures how readily a compound dissolves and stays in solution when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This mimics the conditions of many high-throughput screening assays.

Objective: To rapidly assess the apparent solubility of a this compound isomer in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound isomer in DMSO

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • 96-well microtiter plates (UV-transparent if using spectrophotometry)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Multichannel pipette or automated liquid handler

Step-by-Step Methodology:

  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration range. This rapid change in solvent environment can induce precipitation if the compound's aqueous solubility is exceeded.

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[7][9]

  • Detection: The point of precipitation can be detected in several ways:

    • Nephelometry: A laser-based method that measures light scattering caused by insoluble particles (precipitate).[9]

    • UV-Vis Spectrophotometry: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the filtrate/supernatant is measured by its UV absorbance.[9]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A Prepare 10 mM Stock in DMSO C Add DMSO Stock to Buffer (Solvent Shift) A->C B Dispense Aqueous Buffer into 96-well Plate B->C D Incubate Plate (e.g., 1-2h at 25°C) C->D E Measure Precipitate (Nephelometry or UV-Vis) D->E F Determine Highest Soluble Concentration E->F caption High-Throughput Kinetic Solubility Workflow.

High-Throughput Kinetic Solubility Workflow.

Conclusion

While published quantitative data on the physical and solubility properties of this compound isomers are limited, this guide provides a robust framework for researchers. By consolidating the available physicochemical data and presenting authoritative, step-by-step protocols for solubility determination, scientists and drug development professionals are equipped to generate the critical data needed to advance their research. The choice between the gold-standard shake-flask method and the high-throughput kinetic assay will depend on the stage of research, but both provide invaluable insights into the behavior of these important synthetic intermediates.

References

  • BioDuro. ADME Solubility Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Chemical Review and Letters. A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Kinetic solubility. [Link]

  • Jouyban, A., & Fakhree, M. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Chemical Review and Letters. A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. [Link]

  • ResearchGate. Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • PubChem - National Center for Biotechnology Information. Methyl Nicotinate. [Link]

  • Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. [Link]

  • PubMed. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. [Link]

  • PubChem - National Center for Biotechnology Information. Methyl 2-chloronicotinate. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • PubChem - National Center for Biotechnology Information. Methyl 4-chloronicotinate. [Link]

  • CP Lab Safety. Methyl 6-(chloromethyl)nicotinate, 98% Purity. [Link]

  • American Elements. Methyl 4-(trifluoromethyl)nicotinate. [Link]

Sources

Difference between chloromethyl nicotinate and methyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Chloromethyl Nicotinate and Methyl 2-Chloronicotinate . While their names appear similar, they represent two chemically distinct classes of reagents with fundamentally different reactivity profiles, synthetic applications, and safety considerations.

Executive Summary

The core distinction lies in the position and hybridization of the chlorine atom, which dictates their electrophilic behavior:

  • Methyl 2-Chloronicotinate (CAS 40134-18-7): An aryl chloride where the chlorine is attached directly to the pyridine ring (

    
    -hybridized). It is a "hard" electrophile used primarily as a scaffold building block via Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • This compound (Nicotinic acid chloromethyl ester): An

    
    -haloester  where the chlorine is on a methylene group attached to the ester oxygen (
    
    
    
    -hybridized). It is a "soft" alkylating agent used almost exclusively to synthesize acyloxymethyl prodrugs .

Part 1: Structural Identity & Physicochemical Properties

The structural difference is the primary driver of the divergent reactivity.

FeatureMethyl 2-Chloronicotinate This compound
IUPAC Name Methyl 2-chloropyridine-3-carboxylateChloromethyl pyridine-3-carboxylate
Structure Pyridine ring substituted with Cl at C2 and COOMe at C3.[1]Pyridine ring substituted with

at C3.[2]
Chlorine Type Aryl / Vinylic (

)
Alkyl / Acylal (

)
Primary Reactivity

(Addition-Elimination)

(Displacement)
CAS Number 40134-18-7 Variable/In-situ (e.g., 6963-36-6 for HCl salt)
Physical State Liquid or low-melting solidOil or unstable solid (hydrolysis prone)
Visualizing the Structural Divergence

Structures cluster_0 Methyl 2-Chloronicotinate (Scaffold Builder) cluster_1 This compound (Prodrug Reagent) struct1 Pyridine Ring | (C2)-Cl  <-- Reactive Site (SnAr) | (C3)-COOCH3 (Stable Ester) struct2 Pyridine Ring | (C3)-CO - O - CH2 - Cl       ^       Reactive Site (Sn2)

Figure 1: Structural comparison highlighting the reactive centers. Left: Aryl chloride for scaffold synthesis. Right: Alkyl chloride for prodrug derivatization.

Part 2: Reactivity Profiles & Mechanisms

Methyl 2-Chloronicotinate: The Powerhouse

This molecule is a staple in medicinal chemistry for constructing fused heterocycles. The chlorine at position 2 is activated by two electron-withdrawing forces:

  • The adjacent pyridine nitrogen (inductive and mesomeric withdrawal).

  • The ester group at position 3 (ortho-effect).

Mechanism: Nucleophilic Aromatic Substitution (


).
  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Outcome: Displacement of Cl to form 2-substituted nicotinates.

  • Key Application: Synthesis of pyrido[2,3-d]pyrimidines (kinase inhibitors) and dipyridodiazepinones (e.g., Nevirapine analogs).

This compound: The Soft Alkylator

This compound contains a chloromethyl ester moiety (


), which behaves chemically as a formaldehyde equivalent trapped between an acid and HCl. The methylene carbon is highly electrophilic due to the leaving group ability of the chloride and the inductive pull of the ester oxygen.

Mechanism: Bimolecular Nucleophilic Substitution (


).
  • Nucleophiles: Carboxylates (

    
    ), Amines.
    
  • Outcome: Formation of Acyloxymethyl esters (e.g., Nicotinoyloxymethyl esters).

  • Key Application: Prodrug synthesis to improve solubility or permeability. The resulting "formaldehyde linker" is rapidly hydrolyzed by esterases in vivo.

Reactivity Pathway Diagram

Reactivity Start1 Methyl 2-Chloronicotinate Path1 Reaction: SnAr (Nucleophilic Aromatic Substitution) Start1->Path1 + Amines/Thiols (Heat/Base) Start2 This compound Path2 Reaction: Sn2 (Alkyl Nucleophilic Substitution) Start2->Path2 + Carboxylates (Mild Base) Prod1 2-Amino/Thio-Nicotinates (Fused Heterocycle Precursors) Path1->Prod1 Prod2 Acyloxymethyl Prodrugs (Formaldehyde Linker) Path2->Prod2

Figure 2: Divergent reaction pathways. Methyl 2-chloronicotinate builds stable scaffolds, while this compound attaches transient prodrug moieties.

Part 3: Synthetic Protocols & Causality

Protocol A: Amination of Methyl 2-Chloronicotinate

Context: Synthesis of a 2-amino-nicotinate intermediate.

  • Setup: Dissolve Methyl 2-chloronicotinate (1.0 eq) in a polar aprotic solvent (DMF or DMSO).

    • Why: Polar aprotic solvents stabilize the Meisenheimer complex intermediate, lowering the activation energy for

      
      .
      
  • Base Addition: Add

    
     or DIPEA (1.5 eq).
    
    • Why: To neutralize the HCl generated; the pyridine nitrogen is not basic enough to scavenge protons effectively in this state.

  • Nucleophile: Add primary amine (1.1 eq). Heat to 80-100°C.

    • Why: The 2-Cl position is activated, but displacement still requires thermal energy unlike acyl chlorides.

  • Workup: Pour into ice water. The product usually precipitates due to increased lipophilicity or crystalline packing changes.

Protocol B: Prodrug Synthesis using this compound

Context: Derivatization of a carboxylic acid drug (Drug-COOH).

  • Reagent Preparation: this compound is often prepared in situ or used fresh due to hydrolytic instability.

    • Method: React nicotinoyl chloride with paraformaldehyde and

      
      .
      
  • Coupling: Dissolve Drug-COOH in dry Acetone/DMF. Add

    
     or 
    
    
    
    .
    • Why: Cesium enhances solubility of the carboxylate anion (Cesium effect), promoting the

      
       attack.
      
  • Addition: Add this compound (1.2 eq) at 0°C to RT.

    • Why: Low temperature prevents polymerization of the formaldehyde linker or hydrolysis.

  • Outcome: Formation of Drug-COO-CH2-OOC-Py (Nicotinoyloxymethyl prodrug).

Part 4: Nomenclature Trap (The "False Friend")

Researchers often confuse these standard reagents with Methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7).

  • Structure: A methyl ester with a chloromethyl group attached to the ring at position 2 (

    
    ).
    
  • Reactivity: This is a benzylic-like halide . It is highly reactive toward

    
     (like this compound) but builds a stable carbon-carbon connection to the ring, unlike the hydrolyzable ester linkage of this compound.
    
  • Distinction: If your protocol requires forming a fused ring system (like a pyrrolopyridine), you likely need this "False Friend" or the Methyl 2-chloro compound, not the chloromethyl ester.

Part 5: Safety & Handling

Hazard ClassMethyl 2-Chloronicotinate This compound
Primary Risk Skin/Eye Irritant, Sensitizer.Genotoxicity / Carcinogenicity .
Mechanism Irritation via hydrolysis/acylation.Alkylating Agent: Can alkylate DNA bases (similar to nitrogen mustards).
Handling Standard Fume Hood.High Containment: Double gloving, dedicated waste stream for alkylators.
Deactivation Dilute base hydrolysis.Quench with amines or thiosulfate to consume alkylating potential.

References

  • ChemicalBook. (2025).[3] Methyl 2-chloronicotinate (CAS 40134-18-7) Properties and Synthesis.[2] Retrieved from

  • Google Patents. (2012). Substituted methylformyl reagents and method of using same (WO2012137225A1). Describes the use of this compound as a reagent.[4][5][6][7][8][9] Retrieved from

  • BenchChem. (2025). Synthesis of Methyl 2-(chloromethyl)nicotinate.[3] Differentiates the ring-substituted isomer. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 2-chloronicotinate Product Specification.[2][3][10] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 2-chloronicotinate. Retrieved from

Sources

Chloromethyl Nicotinate: Strategic Application as a Prodrug Moiety and Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists. It addresses the ambiguity of the term "Chloromethyl nicotinate" by prioritizing its most sophisticated application—as a prodrug promoiety (Nicotinoyloxymethyl ester)—while distinguishing it from isomeric building blocks.

Technical Whitepaper for Pharmaceutical Development

Executive Summary & Nomenclature Disambiguation

In the landscape of pharmaceutical intermediates, This compound (CMN) occupies a critical niche as a bifunctional alkylating agent used primarily in the design of "soft drugs" and prodrugs.

Crucial Disambiguation: Before proceeding, researchers must distinguish between two distinct structural isomers often conflated in literature:

Compound ClassType A: Prodrug Promoiety (Primary Focus)Type B: Heterocyclic Building Block
IUPAC Name Chloromethyl pyridine-3-carboxylate Methyl x-(chloromethyl)pyridine-3-carboxylate
Structure Pyridine-3-CO-O-CH₂-Cl Cl-CH₂ -Pyridine-3-CO-O-CH₃
Function Linker for Nicotinoyloxymethyl prodrugs.[1]Precursor for fused rings (e.g., pyrrolopyridines).
Reactivity Highly reactive

-halo ester (Soft electrophile).
Benzylic-type halide (SN2 substrate).

This guide focuses on Type A (The Prodrug Linker) , as it represents a strategic tool for modifying the physicochemical properties (LogP, solubility) of APIs containing carboxylic acids or amines.

Strategic Utility: The Nicotinoyloxymethyl Promoiety

The this compound moiety is used to synthesize Nicotinoyloxymethyl esters . This strategy addresses poor oral bioavailability by masking polar functional groups.

Mechanism of Action (The "Soft Drug" Concept)

The utility of CMN lies in its ability to transiently mask a drug, improving membrane permeability. Once in the systemic circulation, the promoiety is cleaved by ubiquitous esterases.

  • Step 1 (Synthesis): CMN reacts with the API (Drug-COOH) to form a Drug-COO-CH₂-OOC-Pyridine linkage.

  • Step 2 (Absorption): The increased lipophilicity facilitates passive diffusion across the intestinal epithelium.

  • Step 3 (Activation): Plasma esterases hydrolyze the terminal ester, triggering a spontaneous collapse of the hemiacetal intermediate.

Therapeutic Bonus: The byproduct, Nicotinic Acid (Niacin) , is a vitamin (B3) with its own safe metabolic profile, unlike other promoieties that may release toxic phenols or complex acids.

Visualization: Prodrug Activation Pathway

The following diagram illustrates the cascade activation of a generic drug modified with this compound.

ProdrugActivation Prodrug Nicotinoyloxymethyl Prodrug Intermediate Unstable Hemiacetal Prodrug->Intermediate Hydrolysis Esterase Esterase (Plasma/Liver) Esterase->Prodrug Catalysis Drug Active Drug (R-COOH) Intermediate->Drug Spontaneous Collapse Byproducts Formaldehyde + Nicotinic Acid (Vit B3) Intermediate->Byproducts Elimination

Figure 1: In vivo bioactivation pathway of nicotinoyloxymethyl prodrugs. The cascade releases the active API, formaldehyde, and Vitamin B3.

Synthesis of this compound

The synthesis of


-halo esters is challenging due to their susceptibility to hydrolysis. The traditional method using zinc chloride and formaldehyde often yields low purity. The Chloromethyl Chlorosulfate (CMCS)  route is the modern industry standard for high-yield, high-purity synthesis.
The Chloromethyl Chlorosulfate (CMCS) Route

This method utilizes Phase Transfer Catalysis (PTC) to generate the ester under mild biphasic conditions.

Reaction Scheme:



Detailed Experimental Protocol

Note: This protocol is adapted from optimized patents for fumarate prodrugs (e.g., SPR11574).

Materials:

  • Nicotinic Acid (1.0 eq)[2][3]

  • Chloromethyl chlorosulfate (CMCS) (1.0 - 1.2 eq)

  • Tetrabutylammonium hydrogen sulfate (TBAHSO₄) (0.1 eq)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) (5.0 eq)

  • Water (Deionized)

Workflow:

  • Preparation of Organic Phase: In a reaction vessel equipped with a stirrer, dissolve Nicotinic Acid (e.g., 10g) in DCM (500 mL).

  • Catalyst Addition: Add TBAHSO₄ (catalytic amount) and Chloromethyl chlorosulfate (CMCS) to the DCM solution. Stir for 15 minutes to ensure homogeneity.

  • Biphasic Initiation: Dissolve NaHCO₃ in water. Add this aqueous solution dropwise to the organic phase.[2]

    • Critical Control Point: Gas evolution (

      
      ) will occur. Control addition rate to prevent foaming.
      
  • Reaction: Stir the biphasic mixture vigorously at Room Temperature (20–25°C) for 6–8 hours.

    • Monitoring: Use TLC or LC-MS to monitor the consumption of Nicotinic Acid.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over anhydrous

      
      .
      
  • Isolation: Concentrate under reduced pressure at low temperature (<35°C).

    • Stability Note: The product is an oil or low-melting solid that hydrolyzes moisture. Use immediately for the subsequent coupling step or store under inert gas at -20°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Nicotinic Acid + DCM AddReagents Add CMCS + TBAHSO4 (Cat.) Start->AddReagents Biphasic Add aq. NaHCO3 (Dropwise, CO2 Evolution) AddReagents->Biphasic Reaction Stir 6-8h @ RT (Biphasic System) Biphasic->Reaction Workup Phase Separation Wash (Water/Brine) Dry (Na2SO4) Reaction->Workup Isolation Concentrate < 35°C (Vacuum) Workup->Isolation Product This compound (Use Immediately) Isolation->Product

Figure 2: Phase-transfer catalyzed synthesis of this compound using CMCS.

Technical Specifications & Data

Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 171.58 g/mol
Appearance Colorless to pale yellow oilOften solidifies upon deep freezing.
Solubility Soluble in DCM, DMF, DMSODecomposes in water/alcohols.
Reactivity High (Alkylating Agent)Reacts with carboxylates, amines, and thiols.
Stability LowHydrolyzes rapidly. Store anhydrous/frozen.
Comparative Synthesis Methods
MethodReagentsYieldPurityDrawbacks
CMCS Route (Recommended) Nicotinic Acid + CMCS + PTCHigh (>85%) HighRequires careful handling of CMCS.
Acid Chloride Route Nicotinoyl Chloride + Paraformaldehyde + ZnCl₂Moderate (50-60%)LowZinc residues, difficult purification.
Direct Chlorination Hydroxymethyl nicotinate + SOCl₂VariableModeratePrecursor availability issues.

Safety & Handling (Genotoxicity Alert)

This compound is an


-halo ester , a class of compounds structurally similar to Chloromethyl Methyl Ether (CMME), a known carcinogen.
  • Genotoxicity (GTI): It must be treated as a Potential Genotoxic Impurity (PGI). All handling must occur in a chemical fume hood with appropriate PPE (double nitrile gloves).

  • Residual Analysis: In the final API, residual CMN must be controlled to ppm levels (typically <10 ppm based on TTC limits) using validated GC-MS or LC-MS/MS methods.

  • Decontamination: Spills should be neutralized with a solution of dilute ammonia or nucleophilic amines (e.g., ethanolamine) to decompose the alkylating agent before disposal.

References

  • Prodrugs of Monomethyl Fumarate. Google Patents. US11142501B2. (Describes the synthesis of this compound using CMCS and TBAHSO4).

  • Chloromethyl chlorosulfate: A new, catalytic method of preparation. ResearchGate. (Details the chemistry of the CMCS reagent).

  • Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. PubMed Central. (Discusses the general application of chloromethyl esters in prodrug design).

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scientific Research Publishing. (Overview of prodrug strategies including esterification).

  • Safety Data Sheet: Chloromethyl ethyl ether. Fisher Scientific. (Safety proxy for handling homologous chloromethyl esters).

Sources

A Technical Guide to Chloromethyl Nicotinate Derivatives: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Nicotinic acid, or niacin (Vitamin B3), is a cornerstone in the management of dyslipidemia, valued for its ability to modulate a wide range of lipid parameters.[1][2] However, its clinical utility is often hampered by poor patient compliance due to side effects like cutaneous flushing.[2] This has spurred the development of various prodrug strategies aimed at improving its therapeutic index. Among these, the derivatization of nicotinic acid into chloromethyl nicotinate esters presents a compelling approach to enhance its physicochemical properties and pharmacokinetic profile. This technical guide provides a comprehensive literature review on this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, characterization, and biological evaluation of these compounds, offering insights into their potential as effective prodrugs.

The Rationale for this compound Prodrugs

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule.[3][4] By chemically modifying the active drug, its absorption, distribution, metabolism, and excretion (ADME) profile can be significantly improved.[4] Ester prodrugs, in particular, are widely used to enhance the lipophilicity of polar drugs, thereby improving their permeation across biological membranes.[3][5]

The primary motivation for developing this compound derivatives is to create prodrugs of nicotinic acid that can:

  • Enhance Lipophilicity: The addition of a chloromethyl ester moiety increases the lipophilicity of the hydrophilic nicotinic acid, which is expected to improve its absorption.[6]

  • Mask the Carboxylic Acid Group: The ester linkage masks the free carboxylic acid of nicotinic acid, which is responsible for the activation of the GPR109A receptor that mediates the flushing effect.[7]

  • Provide Controlled Release: Upon absorption, the ester bond is designed to be hydrolyzed by endogenous esterases in the plasma and tissues, releasing nicotinic acid and achieving sustained therapeutic concentrations.[3][8]

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives typically involves the esterification of nicotinic acid or the chlorination of a corresponding methyl nicotinate derivative. The position of the chloromethyl group on the pyridine ring can be varied to modulate the compound's properties.

General Synthetic Routes

A common strategy for the synthesis of methyl 2-(chloromethyl)nicotinate begins with the chlorination of the methyl group of 2-methylnicotinate methyl ester.[9]

2-Methylnicotinate\nMethyl Ester 2-Methylnicotinate Methyl Ester Methyl 2-(chloromethyl)nicotinate Methyl 2-(chloromethyl)nicotinate 2-Methylnicotinate\nMethyl Ester->Methyl 2-(chloromethyl)nicotinate  Chlorinating Agent (e.g., POCl3)

Figure 1: General synthetic workflow for the chlorination of 2-methylnicotinate methyl ester.

Another approach involves the reaction of a nicotinic acid salt with a chloromethylating agent. For instance, the nicotinyl ester of 6-aminonicotinic acid has been synthesized by reacting the alkali salt of 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride.

Detailed Experimental Protocol: Synthesis of Methyl 2-(chloromethyl)nicotinate

The following protocol is adapted from a documented synthesis of methyl 2-(chloromethyl)nicotinate.[9]

Step 1: Chlorination

  • In a 250 mL single-neck reaction flask, combine 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).

  • Stir the mixture overnight at room temperature.

  • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the organic layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Add the residue to phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.

  • Remove the phosphorus oxychloride under reduced pressure.

  • Pour the residue into ice water and neutralize to a weak alkalinity with solid sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield Methyl 2-(chloromethyl)nicotinate.[9]

Characterization Techniques

The structural confirmation of synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[10][11] The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the ester carbonyl group.

Table 1: Spectroscopic Data for a Representative Nicotinate Derivative

Technique Observed Signals
¹H NMR Characteristic peaks for aromatic protons on the pyridine ring, the chloromethyl protons, and the ester alkyl group protons.
¹³C NMR Resonances for the pyridine ring carbons, the ester carbonyl carbon, the chloromethyl carbon, and the ester alkyl carbon.[11]
MS A molecular ion peak corresponding to the calculated molecular weight of the derivative.
IR A strong absorption band in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.

Physicochemical Properties of this compound Derivatives

The physicochemical properties of a prodrug are critical determinants of its pharmacokinetic behavior.[12][13] Key parameters for this compound derivatives include solubility, lipophilicity, and stability.

Solubility and Lipophilicity

The introduction of the chloromethyl ester group is intended to increase the lipophilicity of nicotinic acid. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (log P) between octanol and water.[6] An optimal log P value is essential for good membrane permeability. While specific experimental log P values for a range of this compound derivatives are not widely reported in the literature, it is anticipated that they will be significantly higher than that of nicotinic acid.

Stability and Hydrolysis Kinetics

The stability of the ester bond is a crucial factor in prodrug design. The prodrug must be stable enough to reach its target site but labile enough to be cleaved to release the active drug in a timely manner.[8] The hydrolysis of nicotinate esters is influenced by pH and the presence of esterases.

Studies on the hydrolysis of myristyl nicotinate, another ester prodrug of nicotinic acid, have shown that the degradation follows pseudo-first-order kinetics and is pH-dependent.[8] The hydrolysis was found to be significantly faster in skin and liver homogenates compared to aqueous buffer solutions, indicating enzymatic catalysis.[8] A similar behavior is expected for this compound derivatives.

This compound\n(Prodrug) This compound (Prodrug) Nicotinic Acid\n(Active Drug) Nicotinic Acid (Active Drug) This compound\n(Prodrug)->Nicotinic Acid\n(Active Drug)  Esterase-mediated Hydrolysis (in vivo)

Figure 2: In vivo bioactivation of this compound to nicotinic acid.

Protocol for In Vitro Hydrolysis Study:

  • Prepare stock solutions of the this compound derivative in a suitable organic solvent.

  • Prepare buffer solutions at various pH values (e.g., 5.0, 7.4, 9.0).

  • Incubate the derivative in the buffer solutions at a constant temperature (e.g., 37°C).

  • At specific time intervals, withdraw aliquots and quench the reaction.

  • Analyze the concentration of the remaining prodrug and the formed nicotinic acid using a validated High-Performance Liquid Chromatography (HPLC) method.[14]

  • For enzymatic hydrolysis, repeat the experiment using plasma, or liver or skin homogenates.[8]

Biological Evaluation and Potential Applications

The ultimate goal of developing this compound derivatives is to improve the therapeutic efficacy of nicotinic acid. This requires a thorough biological evaluation, including in vitro and in vivo studies.

In Vitro Biological Activity

The primary in vitro assessment for these prodrugs would be to confirm their conversion to nicotinic acid and to evaluate the activity of the released nicotinic acid.[15] Additionally, the cytotoxicity of the prodrugs and their hydrolysis byproducts should be assessed in relevant cell lines.[16]

In Vivo Pharmacokinetics and Efficacy

Animal models are essential to determine the pharmacokinetic profile of this compound derivatives.[17][18][19] Key parameters to be measured include:

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation as nicotinic acid.

  • Half-life (t½): The time required for the concentration of the drug to decrease by half.

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Efficacy studies would involve administering the prodrug to animal models of dyslipidemia and measuring the changes in lipid profiles over time.

Table 2: Hypothetical Comparison of Pharmacokinetic Parameters

Parameter Nicotinic Acid This compound Prodrug
Oral Bioavailability Low to moderateExpected to be higher
ShortExpected to be longer (sustained release)
Cmax High (potential for flushing)Expected to be lower and sustained
Tmax RapidExpected to be delayed
Potential Therapeutic Applications

The primary application for this compound derivatives is as improved oral prodrugs for the treatment of dyslipidemia.[1] However, given the diverse biological activities of nicotinic acid and its derivatives, other potential applications could be explored, including:

  • Neuroprotection: Nicotinic acid has shown neuroprotective effects in models of stroke and other neurological disorders.

  • Anti-inflammatory Effects: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties.[20]

  • Antimicrobial Activity: Certain derivatives have been found to have activity against various microbes.[16]

Future Perspectives and Conclusion

This compound derivatives represent a promising avenue for the development of more effective and better-tolerated nicotinic acid-based therapies. The ability to fine-tune the physicochemical properties of nicotinic acid through this prodrug approach opens up possibilities for improved oral bioavailability and a reduction in dose-limiting side effects.

Further research is needed to synthesize and characterize a wider range of these derivatives, with varying substitution patterns on the pyridine ring. Comprehensive studies on their stability, in vitro and in vivo metabolism, and pharmacokinetic profiles are essential to identify lead candidates for clinical development. The systematic exploration of the structure-activity relationships of these compounds will undoubtedly contribute to the design of the next generation of lipid-modifying agents.

References

  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (URL: [Link])

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (URL: [Link])

  • This journal is © The Royal Society of Chemistry 2014. (URL: [Link])

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (URL: [Link])

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (URL: [Link])

  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. (URL: [Link])

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. (URL: [Link])

  • Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review. (URL: [Link])

  • Physicochemical property trends of marketed prodrugs. (URL: [Link])

  • 1 H NMR and 13 C NMR data for compounds 1 and 7. (URL: [Link])

  • Synthesis of novel vasodilatory active nicotinate esters with amino acid function. (URL: [Link])

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (URL: [Link])

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (URL: [Link])

  • Understanding the pharmacokinetics of prodrug and metabolite. (URL: [Link])

  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (URL: [Link])

  • compared using 13C nmr spectroscopy.. (URL: [Link])

  • Understanding the pharmacokinetics of prodrug and metabolite. (URL: [Link])

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (URL: [Link])

  • Nicotinic acid: an old drug with a promising future. (URL: [Link])

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (URL: [Link])

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (URL: [Link])

  • An overview on chemical derivatization and stability aspects of selected avermectin derivatives. (URL: [Link])

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])

  • Nicotinic acid, its mechanism of action and pharmacological effects. (URL: [Link])

  • (PDF) Understanding the pharmacokinetics of prodrug and metabolite. (URL: [Link])

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (URL: [Link])

  • Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps.. (URL: [Link])

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (URL: [Link])

  • Physicochemical properties of the nucleoside prodrug R1626 leading to high oral bioavailability. (URL: [Link])

  • Methyl 2-chloronicotinate. (URL: [Link])

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  • Understanding the pharmacokinetics of prodrug and metabolite. (URL: [Link])

  • Organic Pharmaceutical Chemistry: Prodrugs. (URL: [Link])

  • Photodynamic Evaluation of Synthesized Chlorin-Desthiobiotin Conjugate with Chemotherapeutic Drugs in Triple-Negative Breast Cancer Cells In Vitro and in Hydra Organisms In Vivo. (URL: [Link])

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Technical Guide: Reactivity and Synthetic Utility of Chloromethyl Nicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloromethyl group within nicotinate esters represents a high-value, bifunctional moiety in drug development. It primarily serves as a soft alkylating agent for the synthesis of acyloxymethyl prodrugs , a strategy designed to enhance the lipophilicity and membrane permeability of polar active pharmaceutical ingredients (APIs).

This guide dissects the reactivity profile of the chloromethyl nicotinate moiety (Nic-COO-CH2-Cl), distinguishing it from ring-substituted isomers. We analyze its electrophilic behavior, susceptibility to hydrolysis, and the critical "Finkelstein" modification required for efficient coupling. We also address the safety protocols mandated by its alkylating nature.

Mechanistic Foundations

The Electrophilic "Soft Spot"

The chloromethyl ester (CME) moiety is characterized by a unique electronic environment. The methylene carbon is flanked by two electronegative heteroatoms: the ester oxygen and the chlorine.

  • Inductive Effect (-I): Both oxygen and chlorine withdraw electron density, creating a significant partial positive charge (

    
    ) on the methylene carbon.
    
  • Resonance Damping: Unlike acid chlorides, the resonance from the ester oxygen is distributed into the carbonyl, leaving the methylene carbon highly electrophilic but relatively stable compared to chloromethyl ethers.

Reaction Trajectory: Dominance

The primary mode of reactivity for the chloromethyl group is Nucleophilic Substitution (


) .
  • Nucleophile: Carboxylates (R-COO⁻), Phosphates, or Amines.

  • Leaving Group: Chloride (

    
    ).
    
  • Kinetics: The reaction is bimolecular.[1] Steric hindrance at the nicotinate ring (e.g., substitution at the 2-position) can impact the approach of the nucleophile, but the methylene bridge itself is accessible.

Structural Distinction

It is critical to distinguish between the two common "this compound" species found in literature:

  • Chloromethyl Ester (Prodrug Linker): Nicotinyl-O-CH2-Cl. The focus of this guide. Used to mask carboxylic acids or alcohols.

  • Ring-Substituted Scaffold: Methyl 2-(chloromethyl)nicotinate. A pyridine building block used for heterocycle synthesis (e.g., imidazopyridines) [1].

Synthetic Utility: The Finkelstein Advantage

Direct alkylation using chloromethyl esters often suffers from sluggish kinetics due to the moderate leaving group ability of chloride. To overcome this, the Finkelstein reaction is employed as an in situ catalytic cycle.

The Iodine Exchange

By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) in acetone or acetonitrile, the chloromethyl ester is converted to the more reactive iodomethyl ester .

  • Bond Enthalpy: C-I bonds are weaker than C-Cl bonds, making iodide a superior leaving group (

    
     reaction rates: 
    
    
    
    ).
  • Solubility Drive: In acetone, NaCl precipitates, driving the equilibrium toward the iodomethyl species (Le Chatelier's principle) [2].

Visualization: The Finkelstein-Assisted Coupling

The following diagram illustrates the catalytic cycle converting the less reactive this compound into the highly reactive iodomethyl species for drug coupling.

Finkelstein_Mechanism Substrate This compound (R-COO-CH2-Cl) Intermediate Iodomethyl Nicotinate (R-COO-CH2-I) Substrate->Intermediate + NaI (Acetone) Salt NaCl (Precipitate) Substrate->Salt Byproduct Intermediate->Substrate Reversible Product Nicotinate Prodrug (R-COO-CH2-O-CO-Drug) Intermediate->Product + Drug-COO- Drug Drug Nucleophile (Drug-COO-)

Caption: Finkelstein activation pathway. NaI catalyzes the conversion of Cl to I, facilitating rapid nucleophilic attack.

Stability and Biological Activation[2][3]

Hydrolysis Kinetics

This compound esters are designed to be stable in solid form but labile in physiological conditions.

  • Chemical Hydrolysis: Base-catalyzed hydrolysis attacks the ester carbonyl. The rate is pH-dependent.

  • Enzymatic Hydrolysis: In vivo, esterases (e.g., carboxylesterases) cleave the nicotinate ester bond.

The Formaldehyde Cascade

Upon esterase cleavage, the molecule undergoes a spontaneous decomposition. This "self-immolative" mechanism is the core of the prodrug strategy.

  • Esterase Attack: Cleaves Nicotinic Acid.

  • Hemiacetal Collapse: The resulting hydroxymethyl intermediate (HO-CH2-O-Drug) is unstable.

  • Release: It spontaneously collapses to release Formaldehyde (

    
    ) and the active Drug [3].
    

Data Table: Hydrolysis Half-lives of Generic Acyloxymethyl Esters (pH 7.4) | Condition | Half-Life (


) | Mechanism |
| :--- | :--- | :--- |
| PBS Buffer (pH 7.4)  | 10 - 20 hours | Chemical Hydrolysis (

attack) | | Human Plasma | < 5 minutes | Enzymatic (Butyrylcholinesterase) | | Liver Homogenate | < 1 minute | Enzymatic (Carboxylesterases) |

Note: Data generalized from acyloxymethyl ester prodrug studies [3].

Experimental Protocols

Safety Pre-requisites

WARNING: Chloromethyl esters are potent alkylating agents and potential carcinogens. They are structurally related to chloromethyl ethers (CME), which are regulated carcinogens [4].

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Deactivation: Quench spills with aqueous ammonia or 10% NaOH to hydrolyze the alkylating agent.

Protocol: Synthesis of Nicotinoyloxymethyl Ester Prodrug (Finkelstein Method)

Objective: Conjugate a carboxylic acid drug (Drug-COOH) to Nicotinic acid via a methylene bridge.

Reagents:

  • This compound (1.0 equiv)

  • Drug-COOH (1.0 equiv)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Sodium Iodide (NaI) (0.1 - 0.5 equiv, catalytic)

  • Solvent: Dry Acetone or DMF.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Drug-COOH in dry Acetone/DMF. Add

    
     and stir for 15 minutes at room temperature to generate the carboxylate salt.
    
  • Catalyst Addition: Add dry Sodium Iodide (NaI). The solution may turn slightly yellow due to trace iodine liberation.

  • Alkylation: Add this compound dropwise to the reaction mixture.

    • Observation: If using acetone, a white precipitate (NaCl/KCl) will form as the reaction proceeds.

  • Incubation: Heat the mixture to reflux (approx. 55°C for acetone) for 4–6 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the drug carboxylate and appearance of the less polar ester product.

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve in Ethyl Acetate and wash with water (x2) and brine (x1) to remove residual NaI and unreacted nicotinate.

  • Purification: Purify via silica gel flash chromatography.

    • Note: Avoid highly basic mobile phases (e.g., >1% Triethylamine) to prevent premature ester hydrolysis.

Visualization of Biological Activation[3]

The following diagram details the in vivo metabolic pathway of the synthesized prodrug.

Bioactivation Prodrug Nicotinoyloxymethyl Prodrug (Lipophilic) Intermediate Unstable Hemiacetal [Drug-O-CH2-OH] Prodrug->Intermediate Hydrolysis Byproduct1 Nicotinic Acid (Vitamin B3) Prodrug->Byproduct1 Cleavage Enzyme Esterase (Plasma/Liver) Enzyme->Prodrug Catalysis Byproduct2 Formaldehyde (Toxic byproduct) Intermediate->Byproduct2 Elimination ActiveDrug Active Drug (Drug-OH/COOH) Intermediate->ActiveDrug Spontaneous Collapse

Caption: Metabolic activation pathway showing esterase cleavage followed by spontaneous formaldehyde elimination.

References

  • Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from [Link]

  • National Institutes of Health (PubMed). (1997). In-vitro Hydrolysis, Permeability, and Ocular Uptake of Prodrugs. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Chloromethyl Nicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nucleophilic Substitution of Chloromethyl Nicotinate

This compound, and its isomers such as methyl 6-(chloromethyl)nicotinate, are highly versatile building blocks in the fields of medicinal chemistry and drug development.[1][2][3] The strategic value of this molecule lies in its bifunctional nature: a stable nicotinate ester and a reactive primary alkyl chloride. The chloromethyl group at the 2- or 6-position of the pyridine ring is particularly susceptible to nucleophilic attack, providing a straightforward and efficient handle for introducing a wide array of functional groups.[1] This reactivity is fundamental to its role as a "privileged scaffold," a molecular framework that can be readily modified to interact with various biological targets.[1] A key application of this reactivity is in the synthesis of prodrugs, where biologically active molecules are masked to improve their pharmacokinetic properties, often by creating ester or carbamate linkages that are cleaved in vivo.[4][5]

This guide provides a detailed exploration of the reaction conditions for the nucleophilic substitution of this compound, focusing on the underlying mechanistic principles, optimization of reaction parameters, and practical laboratory protocols for researchers and drug development professionals.

Pillar 1: The SN2 Reaction Mechanism

The substitution of the chloride on the chloromethyl group proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] Understanding this mechanism is critical to selecting the appropriate reaction conditions and predicting the outcome.

Core Principles of the SN2 Pathway:

  • Concerted Mechanism: The entire process occurs in a single, continuous step. The attacking nucleophile forms a bond with the electrophilic carbon at the same time as the bond to the leaving group (chloride) is broken.[7][8]

  • Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile].[6][9]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group, at an angle of 180°.[8][10] This trajectory is necessary for the electrons of the nucleophile's highest occupied molecular orbital (HOMO) to interact effectively with the carbon-chlorine bond's lowest unoccupied molecular orbital (LUMO).[10]

  • Inversion of Configuration: A direct consequence of the backside attack is an inversion of the stereochemistry at the carbon center, known as a Walden inversion.[7][8] While the chloromethyl group of nicotinate is not chiral, this principle is fundamental to the SN2 mechanism.

The primary nature of the chloromethyl group (a carbon bonded to only one other carbon) and the resulting low steric hindrance strongly favor the SN2 pathway over competing SN1 or elimination reactions.[6][7]

Caption: SN2 mechanism for this compound.

Pillar 2: Optimizing Reaction Conditions - A Causality-Driven Approach

The success of the nucleophilic substitution hinges on the careful selection of four key parameters: the nucleophile, the solvent, the base (if required), and the temperature.

Choice of Nucleophile

The chloromethyl group is an excellent electrophile for a wide range of soft and hard nucleophiles.[1]

  • Amines (Primary & Secondary): These reactions are a direct route to 2-(aminomethyl)-nicotinate derivatives.[1] A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the amine nucleophile and render it inactive.[1][2]

  • Thiols/Thiolates: Thiolates (RS⁻) are exceptionally potent nucleophiles due to their high polarizability and readily displace the chloride to form thioethers.[1] The reaction often proceeds rapidly even at room temperature. For neutral thiols, a base is required to generate the more nucleophilic thiolate in situ.

  • Alcohols/Alkoxides: While neutral alcohols are weak nucleophiles, their corresponding alkoxides (RO⁻) are much stronger and are used for Williamson ether synthesis.[6] The reaction requires a strong base (e.g., NaH) to deprotonate the alcohol first.

  • Carboxylates: The reaction of a carboxylic acid salt (RCOO⁻) with this compound is a cornerstone of prodrug synthesis, forming an acyloxymethyl ester linkage that can be cleaved by esterases.[5][11][12] A base like sodium or potassium carbonate is used to form the carboxylate salt.[11][12]

The Role of the Solvent

The solvent choice is arguably the most critical factor in promoting an efficient SN2 reaction.

  • Polar Aprotic Solvents are Preferred: Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are ideal.[6]

  • Causality: These solvents can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the nucleophile but are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of reaction.[8] In contrast, polar protic solvents (like water or ethanol) would form a strong hydrogen-bonding shell around the nucleophile, stabilizing it and reducing its reactivity.

Base Selection

When the nucleophile is neutral (e.g., an amine or thiol) or acidic (a carboxylic acid), a base is required.

  • Function: The base serves to either deprotonate the nucleophile to increase its reactivity (e.g., R-COOH → R-COO⁻) or to scavenge the HCl produced during the reaction (e.g., with R₂NH).[1][11]

  • Common Choices:

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Effective, inexpensive, and easy to remove during work-up. Commonly used for carboxylate and some amine substitutions.[11][12]

    • Tertiary Amines (Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): Organic-soluble bases that are non-nucleophilic due to steric hindrance. They form hydrochloride salts that can be removed by aqueous washing.[13]

Temperature and Reaction Time
  • General Principle: Increasing the temperature generally increases the reaction rate. Many substitutions on this compound are performed at temperatures ranging from room temperature (20-25 °C) to reflux conditions (e.g., 80-120 °C in DMF).[11][12]

  • Optimization: The optimal temperature depends on the nucleophile's reactivity. Strong nucleophiles like thiolates may react completely at room temperature, while weaker ones like certain amines or carboxylates may require heating to achieve a reasonable reaction time (typically 2-24 hours).[2][6] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine completion.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution of this compound with various classes of nucleophiles.

Nucleophile ClassRepresentative NucleophileSolventBaseTypical TemperatureProduct
Amines DiethylamineDMF, MeCNK₂CO₃ or DIPEA25 - 80 °CTertiary Amine
Thiols EthanethiolDMF, AcetoneNa₂CO₃, Et₃N0 - 50 °CThioether
Carboxylic Acids 6-Aminonicotinic AcidDMFNa₂CO₃80 °C - RefluxAcyloxymethyl Ester
Azides Sodium Azide (NaN₃)DMF, DMSONone25 - 60 °CAlkyl Azide
Cyanides Sodium Cyanide (NaCN)DMSONone60 - 90 °CAlkyl Nitrile
Alcohols Sodium Ethoxide (NaOEt)Ethanol, THFNone (pre-formed)25 °C - RefluxEther

Pillar 3: Field-Proven Experimental Protocols

The protocols below provide self-validating, step-by-step methodologies for common transformations.

Protocol 1: Synthesis of Methyl 2-((Diethylamino)methyl)nicotinate

This protocol details the reaction of this compound with a secondary amine, a common transformation in library synthesis.

Materials:

  • Methyl 2-(chloromethyl)nicotinate (1.0 eq)

  • Diethylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add methyl 2-(chloromethyl)nicotinate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration of the substrate).

  • Nucleophile Addition: Add diethylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours). The causality behind monitoring is to prevent the formation of side products from prolonged heating and to ensure the reaction has gone to completion.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate. The organic solvent extracts the desired product from the aqueous phase where the inorganic salts (KCl, excess K₂CO₃) and DMF reside.

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Washing removes residual DMF and neutralizes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification setup 1. Combine Substrate & Base in Anhydrous DMF add_nuc 2. Add Nucleophile (e.g., Amine) setup->add_nuc react 3. Heat & Monitor (TLC / LC-MS) add_nuc->react quench 4. Quench with Water react->quench Reaction Complete extract 5. Extract with Organic Solvent (EtOAc) quench->extract wash 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Purify via Chromatography dry->purify

Caption: General experimental workflow diagram.

Protocol 2: Prodrug Synthesis via Carboxylate Substitution

This protocol is adapted from patent literature for forming an acyloxymethyl ester linkage.[11][12]

Materials:

  • Methyl 6-(chloromethyl)nicotinate (1.0 eq)

  • Carboxylic acid nucleophile (e.g., 6-aminonicotinic acid) (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

Procedure:

  • Salt Formation: In a three-necked flask equipped with a stirrer, combine the carboxylic acid (1.0 eq) and sodium carbonate (1.0 eq) in DMF.

  • Dehydration/Activation: Heat the mixture to reflux for 1-1.5 hours to form the sodium carboxylate salt and drive off any residual water.

  • Substitution Reaction: Cool the mixture to the desired reaction temperature (e.g., 100 °C). Add a solution of methyl 6-(chloromethyl)nicotinate (1.0 eq) in DMF.

  • Heating and Monitoring: Maintain the temperature and stir vigorously. Monitor the reaction by TLC or LC-MS until completion. The patent notes that yield can be highly temperature-dependent, making monitoring crucial for optimization.[12]

  • Work-up and Purification: Follow a similar aqueous work-up, extraction, and purification procedure as described in Protocol 1 to isolate the final ester product.

Conclusion

The nucleophilic substitution of this compound is a robust and highly adaptable reaction governed by the principles of the SN2 mechanism. By systematically controlling the choice of nucleophile, solvent, base, and temperature, researchers can efficiently synthesize a diverse range of functionalized nicotinate derivatives. The use of polar aprotic solvents is paramount for achieving high reaction rates. The protocols and data presented herein provide a comprehensive and technically grounded framework for scientists engaged in pharmaceutical research and the development of novel molecular entities.

References

  • Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane. Benchchem.
  • Methyl 6-chloro-2-(chloromethyl)
  • The SN2 Reaction Mechanism. Master Organic Chemistry.
  • SN2 Reaction Mechanism. Chemistry Steps.
  • SN2 Reaction Mechanism. BYJU'S.
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?
  • Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Strategy‐Level Prodrug Synthesis. PMC - NIH.
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • alcohol. Organic Syntheses Procedure.
  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphon
  • 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

Sources

Application Note: Preparation of Chloromethyl Nicotinate via Chloromethyl Chlorosulfate

[1]

Executive Summary

Chloromethyl esters are critical intermediates in the synthesis of prodrugs, particularly for masking carboxylic acids to improve lipophilicity or to create soft quaternary ammonium salts (e.g., for aqueous solubility of insoluble amines). This compound is the chloromethyl ester of nicotinic acid (Vitamin B3).

Classically, chloromethyl esters were prepared using toxic reagents like chloromethyl chloroformate or by reacting acid chlorides with formaldehyde. Chloromethyl chlorosulfate (CMCS) offers a distinct advantage: it reacts under mild, slightly basic conditions (often biphasic) to yield the chloromethyl ester with high efficiency, releasing sulfur trioxide (

Key Advantages of this Protocol:

  • Safety: Avoids the use of gaseous formaldehyde and minimizes exposure to bis(chloromethyl) ether (a potent carcinogen often found in older methods), although CMCS itself requires strict safety handling.

  • Efficiency: Uses Phase Transfer Catalysis (PTC) to drive the reaction at room temperature.

  • Selectivity: Compatible with the pyridine nitrogen of nicotinic acid, provided pH is controlled.

Chemical Mechanism & Rationale[2][3][4][5]

The reaction proceeds via a nucleophilic substitution where the carboxylate anion attacks the methylene carbon of the chloromethyl chlorosulfate.

Reaction Scheme

Nicotinic Acid (


) + 

+ CMCS

this compound +

+

+

+

Mechanistic Insight[5][6]
  • Deprotonation: Sodium bicarbonate deprotonates nicotinic acid in the aqueous phase, forming the nicotinate anion.

  • Phase Transfer: Tetrabutylammonium hydrogensulfate (TBAH) acts as a Phase Transfer Catalyst (PTC), shuttling the nicotinate anion into the organic phase (DCM).

  • Alkylation: The lipophilic nicotinate anion attacks the electrophilic carbon of CMCS.

  • Decomposition: The resulting intermediate eliminates the chlorosulfate group, which spontaneously decomposes into sulfur trioxide (

    
    ) and chloride (
    
    
    ). The
    
    
    is quenched by the aqueous base to form sulfate.

ReactionMechanismNicAcidNicotinic Acid(Aq Phase)NicAnionNicotinate Anion(Interface/Org)NicAcid->NicAnion+ NaHCO3(Deprotonation)TransitionTransition State[SN2 Attack]NicAnion->Transition+ TBAH (PTC)CMCSChloromethylChlorosulfateCMCS->TransitionIntermediateUnstableChlorosulfate EsterTransition->IntermediateProductChloromethylNicotinateIntermediate->Product- SO3, - Cl-ByproductsSO3 (gas/solv) + Cl-Intermediate->Byproducts

Caption: Mechanistic pathway for the conversion of Nicotinic Acid to this compound using CMCS under Phase Transfer Catalysis.

Safety & Handling (CRITICAL)

Chloromethyl chlorosulfate (CMCS) is a hazardous alkylating agent. It is structurally related to chemical warfare agents and carcinogens.

  • Toxicity: CMCS is toxic by inhalation, ingestion, and skin contact. It causes severe skin burns and eye damage.

  • Carcinogenicity: Suspected carcinogen. Handle with the same rigor as bis(chloromethyl) ether.

  • Gas Evolution: The reaction releases

    
     (from bicarbonate) and potentially 
    
    
    fumes. Work must be performed in a fume hood .
  • Decontamination: Quench spills or excess reagent with aqueous ammonia or concentrated sodium hydroxide solution.

Experimental Protocol

Materials & Reagents[5][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
Nicotinic Acid 123.111.01.23 g (10 mmol)Substrate
Chloromethyl Chlorosulfate 164.991.21.98 g (~1.3 mL)Alkylating Agent
Sodium Bicarbonate (

)
84.014.03.36 gBase
Tetrabutylammonium Hydrogensulfate 339.530.10.34 gCatalyst (PTC)
Dichloromethane (DCM) -Solvent20 mLOrganic Phase
Water (Distilled) -Solvent20 mLAqueous Phase
Step-by-Step Procedure

Step 1: Biphasic System Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Nicotinic Acid (1.23 g) and Sodium Bicarbonate (3.36 g) in Water (20 mL).

    • Note: Evolution of

      
       will occur. Stir until effervescence subsides and a clear solution (sodium nicotinate) is obtained.
      
  • Add Tetrabutylammonium hydrogensulfate (TBAH) (0.34 g) to the aqueous solution.

  • Add Dichloromethane (DCM) (20 mL) to the flask. The system will now be biphasic.

Step 2: Addition of CMCS

  • Cool the mixture to 0°C using an ice bath. While the reaction can proceed at room temperature, cooling controls the exotherm and minimizes hydrolysis of the sensitive product.

  • Prepare a solution of Chloromethyl Chlorosulfate (CMCS) (1.98 g) in a small volume of DCM (5 mL).

  • Add the CMCS solution dropwise to the rapidly stirring biphasic mixture over 10–15 minutes.

    • Critical: Vigorous stirring is essential to maximize the interfacial surface area for the PTC to function.

Step 3: Reaction

  • Allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Stir vigorously for 3–4 hours .

  • Monitoring: Monitor by TLC (Silica gel; Ethyl Acetate/Hexane 1:1). The nicotinic acid (baseline) should disappear, and a less polar spot (Rf ~0.6–0.7) corresponding to the ester should appear.

Step 4: Workup & Isolation

  • Separate the layers using a separatory funnel.

  • Extract the aqueous layer with fresh DCM (

    
     mL) to recover any remaining product.
    
  • Combine the organic layers.

  • Wash the organic phase with:

    • 10 mL saturated

      
       (to remove unreacted acid and quench trace 
      
      
      ).
    • 10 mL Water.[4]

    • 10 mL Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) .

    • Expert Note: Chloromethyl esters can be thermally unstable. Do not overheat.

Step 5: Storage/Usage

  • Result: The product, this compound, is typically obtained as a colorless to pale yellow oil.

  • Stability Warning: The pyridine nitrogen in the product is nucleophilic. It can attack the chloromethyl group of another molecule (intermolecular self-quaternization), leading to polymerization.

  • Recommendation: Use the crude oil immediately for the next step (e.g., reaction with an amine/drug). If storage is necessary, store as a dilute solution in DCM at -20°C or convert to the hydrochloride salt by treating with anhydrous HCl in ether (though the salt is hygroscopic).

WorkflowSetupSetup: Nicotinic Acid + NaHCO3 + TBAHin Water/DCM (Biphasic)AdditionAddition: Add CMCS in DCMat 0°C dropwiseSetup->AdditionReactionReaction: Stir vigorously3-4 hours at RTAddition->ReactionSeparationSeparation: Isolate Organic LayerWash w/ NaHCO3 & BrineReaction->SeparationConcentrationConcentration: Evaporate solvent <30°CYields unstable oilSeparation->Concentration

Caption: Operational workflow for the synthesis and isolation of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of CMCS or ProductEnsure the aqueous phase is basic (

) but not overly caustic. Use fresh CMCS.
No Reaction Poor Phase TransferIncrease stirring speed (vortex is required). Verify quality of TBAH catalyst.
Polymerization Self-AlkylationDo not heat the product above 30°C. Store in solution. Process immediately.
Emulsion Surfactant formationAdd solid NaCl to the aqueous layer to break the emulsion. Filter through Celite if necessary.

References

  • Reference: Suh, Y. G., et al. "A novel method for the synthesis of chloromethyl esters." Tetrahedron Letters, 1993.
  • Specific Application to Nicotinic Acid Derivatives

    • Reference: Patent US 4,673,677 / European Patent EP0206677.
    • Source:

    • Context: Describes the specific reaction of nicotinic acid with CMCS using bicarbonate and TBAH in a water/THF or w
  • Reagent Properties & Safety

    • Reference: Oakwood Chemical / Sigma Aldrich Safety Data Sheets (SDS)
    • Source:

  • Prodrug Applications: Reference: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008. Context: Discusses the utility of chloromethyl esters in enhancing bioavailability.

Chloromethyl nicotinate as a building block for RNA structure probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chloromethyl Nicotinate as a Building Block for RNA Structure Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illuminating the Architecture of RNA

The function of an RNA molecule is inextricably linked to its three-dimensional structure. From the catalytic core of the ribosome to the intricate folds of viral genomes and the regulatory logic of riboswitches, understanding RNA architecture is paramount for deciphering biological mechanisms and developing novel therapeutics. Chemical probing has emerged as a powerful and accessible method for elucidating RNA structure at single-nucleotide resolution within its physiological context.

Among the most robust and widely adopted chemical probing strategies is Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) .[1][2][3] This technique utilizes small, electrophilic reagents that preferentially acylate the 2'-hydroxyl group of the ribose sugar in conformationally flexible nucleotides. Regions of RNA that are single-stranded or reside in dynamic loops are highly reactive, whereas nucleotides constrained by base-pairing or tertiary interactions are protected. This differential reactivity provides a direct readout of the local structural environment of each nucleotide.

This guide focuses on the use of nicotinoyl-based reagents for SHAPE, specifically exploring how This compound serves as a versatile and accessible chemical building block for the synthesis of a potent RNA probing agent. We will detail the chemical principles, provide step-by-step protocols for probe synthesis and application using the modern SHAPE-MaP (Mutational Profiling) workflow, and discuss data analysis, establishing a comprehensive framework for researchers to employ this technology.[4][5]

Part 1: The Chemistry of Nicotinoyl Probes

The efficacy of a SHAPE reagent hinges on its reactivity profile: it must be reactive enough to modify RNA under aqueous, biological conditions but stable enough to handle and store. Nicotinoyl-based compounds, such as 2-methylnicotinic acid imidazolide (NAI), have been proven to be highly effective reagents for both in vitro and in vivo SHAPE experiments.[6][7][8][9]

This compound serves as an excellent starting material for the generation of an activated nicotinoyl acylating agent. The core principle is to convert the relatively stable methyl ester of this compound into a more reactive "acyl donor" species, such as an acylimidazolide. Acylimidazolides are ideal for SHAPE because they are sufficiently electrophilic to react with the 2'-hydroxyl of RNA but are more stable in aqueous solution than highly reactive anhydrides, allowing for more controlled experiments.

Proposed Synthesis of 2-Methylnicotinic Acid Imidazolide (NAI) from a Nicotinate Precursor

Protocol 1.1: Synthesis of 2-Methylnicotinic Acid Imidazolide (NAI)

Disclaimer: This protocol should be performed by personnel trained in synthetic organic chemistry in a properly equipped fume hood. Appropriate personal protective equipment (PPE) must be worn.

Materials:

  • 2-Methylnicotinic acid (or the hydrolyzed product of this compound)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Anhydrous Diethyl Ether

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • Schlenk Line or Argon/Nitrogen Inlet

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1 equivalent of 2-methylnicotinic acid in anhydrous DMF.

  • Activation: To this stirring solution, add 1.1 equivalents of solid 1,1'-Carbonyldiimidazole (CDI) in one portion. The reaction will effervesce (CO2 evolution) as the acylimidazolide is formed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for at least 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Workup & Precipitation: Once the reaction is complete, the solvent is removed under high vacuum using a rotary evaporator. The resulting crude solid is then triturated with anhydrous diethyl ether to precipitate the NAI product and wash away any unreacted CDI or imidazole byproduct.

  • Isolation and Storage: The precipitated white solid (NAI) is collected by vacuum filtration, washed with additional anhydrous diethyl ether, and dried under vacuum. The final product should be stored desiccated at -20°C or -80°C. The purity can be confirmed by ¹H NMR spectroscopy.

cluster_synthesis Probe Synthesis Pathway Start This compound (Building Block) Hydrolysis 1. Hydrolysis (e.g., LiOH, H2O) Start->Hydrolysis Acid 2-Methylnicotinic Acid Hydrolysis->Acid Product 2-Methylnicotinic Acid Imidazolide (NAI) (Active SHAPE Probe) Acid->Product 2. Activation CDI 1,1'-Carbonyldiimidazole (CDI) in Anhydrous DMF CDI->Product

Caption: Proposed synthesis of the active NAI probe from a nicotinate precursor.

Part 2: The Principle of SHAPE-MaP

The innovation that transformed SHAPE into a high-throughput technique compatible with next-generation sequencing is Mutational Profiling (MaP) .[1][4][11][12] The classic SHAPE method detected 2'-O-adducts as stops to reverse transcription. In contrast, SHAPE-MaP uses a reverse transcriptase (RT) under specific conditions that cause the enzyme to misread the modified nucleotide and incorporate a mutation (a mismatch, deletion, or insertion) into the newly synthesized complementary DNA (cDNA) strand.[4][13]

This "read-through" approach has several advantages:

  • It captures modification information as a permanent mutation within the cDNA sequence.

  • It avoids biases associated with RT stalling and library preparation methods that rely on truncated products.[12]

  • It allows for the analysis of long and complex RNAs in a single experiment.

The overall workflow involves four key stages:

  • RNA Folding & Modification: The target RNA is folded under desired conditions and treated with the SHAPE reagent (e.g., NAI).

  • Mutational Reverse Transcription: A primer is annealed, and reverse transcription is performed using a specialized RT cocktail containing manganese ions (Mn²⁺), which promotes read-through and mis-incorporation at adduct sites.

  • Library Preparation & Sequencing: The resulting mutated cDNA library is amplified and subjected to massively parallel sequencing.

  • Data Analysis: Sequencing reads are aligned to the reference RNA sequence, and mutation rates are calculated for each nucleotide position. These rates, after background subtraction, are the SHAPE reactivities.

cluster_workflow SHAPE-MaP Experimental Workflow RNA 1. Folded RNA ModifiedRNA 2. Modified RNA (2'-O-Adducts) RNA->ModifiedRNA Probe NAI Probe Probe->RNA Acylation of flexible sites RT 3. Reverse Transcription (with MnCl2) ModifiedRNA->RT cDNA 4. Mutated cDNA Library RT->cDNA Seq 5. Deep Sequencing cDNA->Seq Analysis 6. Data Analysis (ShapeMapper) Seq->Analysis Structure 7. Reactivity Profile & Structure Model Analysis->Structure

Caption: Overview of the SHAPE-MaP experimental workflow.

Part 3: Experimental Protocols

The following protocols provide a framework for performing an in vitro SHAPE-MaP experiment. Concentrations and incubation times may require optimization for specific RNAs or conditions.

Protocol 3.1: RNA Preparation and Folding
  • RNA Purity: Ensure the RNA sample is free of protein, DNA, and contaminating salts. Gel purification or HPLC is recommended for in vitro transcribed RNA.

  • RNA Stock: Resuspend purified RNA in a nuclease-free, low-salt buffer (e.g., 10 mM Tris, pH 8.0, 0.1 mM EDTA). Quantify accurately using UV spectrophotometry.

  • Folding Reaction: In a 10 µL volume, combine:

    • 1-2 pmol of RNA

    • Nuclease-free H₂O to 8 µL

    • 1 µL of 10x Folding Buffer (e.g., 1 M HEPES pH 8.0, 1 M NaCl)

  • Denaturation/Refolding:

    • Heat the sample to 95°C for 2 minutes to denature any misfolded structures.

    • Cool on ice for 2 minutes.

    • Add 1 µL of 100 mM MgCl₂ (final concentration 10 mM).

    • Incubate at 37°C for 15-30 minutes to allow the RNA to fold into its thermodynamically stable conformation.

Protocol 3.2: RNA Modification with NAI

Critical: Prepare a fresh stock of NAI in anhydrous DMSO immediately before use. A typical stock concentration is 100 mM.

  • Experimental Setup: Prepare two identical folded RNA samples from Protocol 3.1 for each RNA being tested.

    • (+) Probe Reaction: For the experimental sample.

    • (-) Probe Control: For background mutation rate calculation.

  • Modification Reaction:

    • To the (+) Probe tube, add 0.5 µL of 100 mM NAI in DMSO (final concentration ~5 mM). Mix gently by pipetting.

    • To the (-) Probe tube, add 0.5 µL of anhydrous DMSO. This is the no-modification control.

  • Incubation: Incubate both tubes at 37°C for 5-10 minutes. The optimal time may vary depending on the RNA.[7]

  • Quenching (Optional but Recommended): While NAI has a defined half-life, the reaction can be stopped by adding a quencher like DTT to a final concentration of 50-100 mM.

  • RNA Cleanup: Purify the RNA from both reactions to remove the SHAPE reagent and buffer components. Use a standard ethanol precipitation protocol or an appropriate column-based kit (e.g., RNA Clean & Concentrator). Resuspend the purified RNA pellet in 10 µL of nuclease-free water.

Protocol 3.3: Mutational Profiling by Reverse Transcription
  • Primer Annealing: To each 10 µL purified RNA sample, add:

    • 1 µL of a 10 µM gene-specific reverse primer.

    • 1 µL of 10 mM dNTPs.

  • Incubation: Heat to 65°C for 5 minutes, then cool on ice for at least 1 minute to anneal the primer.

  • Reverse Transcription Master Mix: Prepare a master mix for all reactions. For each reaction, combine:

    • 4 µL of 5x RT Buffer (provided with the reverse transcriptase)

    • 1 µL of 100 mM DTT

    • 1 µL of SuperScript II Reverse Transcriptase (or similar)

    • Crucially, 1 µL of 30 mM MnCl₂ (final concentration ~1.5 mM). Note: MnCl₂ replaces the standard MgCl₂ in the RT buffer and is essential for mutational profiling.[13]

  • RT Reaction: Add 7 µL of the master mix to each primer-annealed RNA sample (total volume 20 µL).

  • Incubation: Perform reverse transcription using the following program:

    • 25°C for 10 minutes

    • 42°C for 1.5 hours

    • 70°C for 15 minutes to inactivate the enzyme.

  • Cleanup: The resulting cDNA can be purified using a PCR cleanup kit or used directly for library preparation.

Protocol 3.4: Library Preparation and Sequencing

The cDNA generated from the SHAPE-MaP protocol is suitable for standard next-generation sequencing library preparation workflows (e.g., Illumina TruSeq, NEBNext). The key is that the mutational information is already encoded in the cDNA. Follow the manufacturer's protocol for end-repair, A-tailing, adapter ligation, and library amplification. The amplified libraries should be sequenced on an Illumina platform, aiming for high read depth to accurately quantify mutation rates.[2]

Part 4: Data Analysis and Interpretation

Raw sequencing data must be processed to yield meaningful structural information. This is typically accomplished with specialized bioinformatics software designed for SHAPE-MaP data.

  • Data Processing with ShapeMapper: The ShapeMapper software suite is the standard for analyzing SHAPE-MaP data.[1][5][12] It performs the following steps:

    • Aligns sequencing reads to the reference RNA sequence.

    • Identifies and counts all classes of mutations (mismatches, insertions, deletions) at each nucleotide position.

    • Calculates a raw mutation rate for both the (+) probe and (-) probe samples.

    • Subtracts the background mutation rate from the (-) control.

    • Normalizes the data to produce the final SHAPE reactivity profile, where values typically range from 0 to ~2.

  • Interpreting Reactivity Profiles: The output is a per-nucleotide reactivity value.

    • High Reactivity (e.g., > 0.8): Indicates a conformationally flexible position, highly likely to be single-stranded.

    • Low Reactivity (e.g., < 0.2): Indicates a constrained nucleotide, likely involved in base-pairing or other rigid structures.

    • Intermediate Reactivity: May indicate partial protection, dynamic breathing of a helix, or other complex structural features.

  • Structure Modeling: These reactivity values are used as pseudo-energy constraints to guide secondary structure prediction algorithms. Software like SuperFold integrates directly with ShapeMapper output to generate accurate, experimentally-informed secondary structure models.[1][5]

cluster_mechanism Mechanism of 2'-OH Acylation and RT Read-through RNA_ss Flexible RNA Backbone (Single-Stranded) Adduct 2'-O-Nicotinoyl Adduct (Bulky Group) RNA_ss->Adduct RNA_ds Rigid RNA Backbone (Double Helix) NoReaction No Reaction RNA_ds->NoReaction Probe NAI Probe Probe->RNA_ss Reactive 2'-OH Probe->RNA_ds Protected 2'-OH RT Reverse Transcriptase (with Mn2+) Adduct->RT NoReaction->RT Mutation Mutation in cDNA RT->Mutation Perturbation Fidelity High-Fidelity Copy RT->Fidelity Normal

Caption: Acylation at flexible 2'-OH groups leads to RT mutations.

Part 5: Data Summary & Troubleshooting

ParameterRecommended RangeNotes
RNA Input 1 - 5 pmolSufficient for multiple RT reactions.
NAI Concentration 1 - 10 mM (final)Optimize for target RNA; higher concentrations for in-cell work.[7]
Modification Time 2 - 15 minutesLonger times risk RNA degradation.
Modification Temp. 37°CCan be adjusted based on the optimal temperature for RNA stability.
MnCl₂ in RT 1 - 2 mM (final)Essential for mutational profiling. Do not substitute with MgCl₂.
Sequencing Depth > 5,000x coverageHigh depth is required for accurate mutation rate calculation.

Troubleshooting Quick Guide:

  • Low Modification Signal:

    • Increase NAI concentration or incubation time.

    • Check the age and storage of the NAI reagent; use a freshly prepared stock.

    • Ensure RNA is correctly folded and buffer conditions are optimal (pH ~7-8).[14]

  • High Background Mutation Rate (in (-) Probe Control):

    • Ensure high-quality, intact starting RNA.

    • Optimize RT conditions; excessive Mn²⁺ or long incubation can increase background.

    • Use a high-fidelity polymerase for any library amplification steps.

  • No cDNA Product:

    • Check primer design and annealing efficiency.

    • Verify RNA integrity before starting the experiment.

    • Ensure RT enzyme is active.

References

  • Best practices for genome-wide RNA structure analysis: combination of mutational profiles and drop-off information. bioRxiv. Available at: [Link]

  • Smola, M. J., et al. (2015). Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Nature Protocols. Available at: [Link]

  • Smola, M. J., et al. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis. PMC. Available at: [Link]

  • Siegfried, N. A., et al. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature Methods. Available at: [Link]

  • Tomezsko, P. J., et al. (2020). Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS. Nucleic Acids Research. Available at: [Link]

  • Busan, S., & Weeks, K. M. (2018). Accurate detection of chemical modifications in RNA by mutational profiling (MaP) with ShapeMapper 2. RNA. Available at: [Link]

  • Cheng, C., et al. (2017). RNA structure inference through chemical mapping after accidental or intentional mutations. PNAS. Available at: [Link]

  • Smola, M. J., et al. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Carolina Digital Repository. Available at: [Link]

  • Baran, S., et al. (2018). Conjugation of RNA via 2'-OH acylation: Mechanisms determining nucleotide reactivity. Chemical Science. Available at: [Link]

  • Smola, M. J., et al. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Nature Experiments. Available at: [Link]

  • Watters, K. E., et al. (2016). In-cell RNA structure probing with SHAPE-MaP. ResearchGate. Available at: [Link]

  • Baran, S., et al. (2018). Supplementary Information: Conjugation of RNA via 2′-OH acylation: Mechanisms determining nucleotide reactivity. The Royal Society of Chemistry. Available at: [Link]

  • Baran, S., et al. (2018). Conjugation of RNA via 2′-OH acylation: Mechanisms determining nucleotide reactivity. Chemical Communications. Available at: [Link]

  • Warner, K. D., et al. (2018). (A) The mechanism for selective 2'‐hydroxyl acylation of RNA for SHAPE... ResearchGate. Available at: [Link]

  • Guffy, S. L., et al. (2018). RNA structure probing to characterize RNA–protein interactions on low abundance pre-mRNA in living cells. PMC. Available at: [Link]

  • Cordero, P., et al. (2019). Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies. PMC. Available at: [Link]

  • Bevilacqua, P. C., et al. (2019). Technique Development for Probing RNA Structure In Vivo and Genome-Wide. PMC. Available at: [Link]

  • Cordero, P., et al. (2019). Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies. PubMed. Available at: [Link]

Sources

Microwave-assisted synthesis involving chloromethyl nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Cascade Cyclization of Ethyl 2-(Chloromethyl)nicotinate

Executive Summary

This application note details a robust, high-throughput protocol for utilizing Ethyl 2-(chloromethyl)nicotinate (CAS: 124797-01-9) in microwave-assisted organic synthesis (MAOS). While traditional thermal methods for synthesizing fused pyridine heterocycles often require prolonged reflux (4–12 hours) and suffer from alkyl chloride degradation, microwave irradiation drives this cascade reaction to completion in under 20 minutes.

The primary application focus is the synthesis of pyrrolo[3,4-b]pyridin-5-ones , a privileged scaffold in medicinal chemistry known for anticancer (tubulin polymerization inhibition) and DPP-4 inhibitory activity.[1]

Scientific Rationale & Reaction Design

The Reagent Profile

Ethyl 2-(chloromethyl)nicotinate is a bifunctional electrophile containing:

  • A "Soft" Electrophile: The alkyl chloride at the C2-position (

    
     hybridized).
    
  • A "Hard" Electrophile: The ethyl ester at the C3-position (

    
     hybridized).
    
The Microwave Advantage

In a thermal regime, the reaction with a primary amine proceeds in two distinct kinetic steps. The initial nucleophilic substitution (


) of the chloride is fast, but the subsequent intramolecular amidation to close the lactam ring is entropically disfavored and slow.
  • Thermal Issue: Extended heating leads to intermolecular oligomerization of the alkyl chloride intermediate.

  • Microwave Solution: Rapid dielectric heating provides the activation energy required to overcome the entropic barrier of the cyclization step almost simultaneously with the substitution, creating a "pseudo-concerted" cascade that favors the intramolecular product.

Mechanistic Pathway

The following diagram illustrates the reaction trajectory and the critical cyclization node.

ReactionPathway Start Ethyl 2-(chloromethyl)nicotinate + Primary Amine (R-NH2) Inter Intermediate: Secondary Amine Start->Inter Step 1: SN2 Substitution (Fast, <5 min) Product Product: Pyrrolo[3,4-b]pyridin-5-one Inter->Product Step 2: Cyclization (MW Driven, 120°C) Side Side Product: Oligomers/Hydrolysis Inter->Side Thermal Drift (Slow Heating)

Figure 1: Mechanistic pathway highlighting the microwave-driven acceleration of the rate-limiting cyclization step.

Experimental Protocol

Materials & Equipment
  • Reagent: Ethyl 2-(chloromethyl)nicotinate (95%+ purity).[2] Note: Highly lachrymatory; handle in fume hood.

  • Amine Partner: Benzylamine (Model substrate), Aniline, or aliphatic amines.

  • Solvent: Ethanol (Abs.[3][4][5] EtOH) or Acetonitrile (ACN). EtOH is preferred for its high loss tangent (

    
    ), ensuring efficient coupling with MW energy.
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Standard Operating Procedure (SOP)

Step 1: Vessel Preparation

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Ethyl 2-(chloromethyl)nicotinate (1.0 mmol, 200 mg) in Ethanol (3.0 mL).

  • Add the Primary Amine (1.2 mmol, 1.2 equiv).

  • Add DIPEA (1.5 mmol, 1.5 equiv) to neutralize the HCl generated during the

    
     step.
    
  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Mode: Dynamic (Standard)

  • Temperature: 120 °C

  • Hold Time: 15 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150 W (System will modulate power to maintain 120 °C).

  • Pre-stirring: 30 seconds (Critical to ensure homogeneity before heating).

Step 3: Work-up & Isolation

  • Cool the vial to room temperature (using compressed air flow in the reactor).

  • TLC Check: Eluent 50% EtOAc/Hexane. Product typically appears as a lower

    
     spot compared to the starting ester, often fluorescent under UV.
    
  • Precipitation: Pour the reaction mixture into ice-cold water (15 mL). The lactam product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ether. If no precipitate forms, extract with DCM (

    
     mL), dry over 
    
    
    
    , and purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Data Analysis & Optimization

The following table summarizes the optimization of reaction conditions for the reaction with benzylamine.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1TolueneTEAReflux (110)240 (4h)55%Thermal control; incomplete cyclization.
2EthanolNone1001045%Acidic conditions inhibited cyclization.
3EthanolDIPEA1001082%Good conversion.
4 Ethanol DIPEA 120 15 94% Optimal conditions.
5Water

1201560%Hydrolysis of ester competed with amidation.

Table 1: Optimization of reaction parameters. Note the significant time reduction and yield increase in Entry 4 compared to thermal Entry 1.

Workflow Logic & Troubleshooting

Use this decision tree to troubleshoot low yields or impurities.

Troubleshooting Start Analyze LC-MS/TLC Check1 Starting Material Remaining? Start->Check1 Check2 Intermediate (Uncyclized) Present? Check1->Check2 No Action1 Increase Temp to 140°C or Check Amine Nucleophilicity Check1->Action1 Yes Action2 Extend Hold Time (+10 min) or Switch Solvent to Toluene/AcOH Check2->Action2 Yes Action3 Hydrolysis Observed? Ensure Anhydrous EtOH Check2->Action3 No (Complex Mixture)

Figure 2: Troubleshooting logic flow for reaction optimization.

Safety & Compliance (E-E-A-T)

  • Chemical Hazard: Ethyl 2-(chloromethyl)nicotinate is a Class 2 Skin/Eye Irritant and potential sensitizer. It is structurally related to nitrogen mustards (alkylating agents). Double-gloving (Nitrile) and working in a certified fume hood are mandatory.

  • Pressure Safety: Ethanol generates significant vapor pressure at 120 °C. Ensure the microwave vial cap is crimped correctly. Do not exceed 60% of the vial's volume to prevent over-pressurization failure.

  • Waste Disposal: All aqueous waste containing pyridine derivatives must be segregated into halogenated organic waste streams due to the chloromethyl moiety.

References

  • Microwave-Assisted Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

    • Context: Describes the Ugi-Zhu cascade which produces the same scaffold, validating the stability of this core under MW conditions (65–90°C).
    • Source: Shaaban, S. et al. "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction." Molecules2019, 24(14), 2648.
    • URL:[Link]

  • Reactivity of 2-Chloronicotinic Acid Derivatives

    • Context: Establishes the baseline for microwave amination of chloronicotinic acids, demonstrating the acceleration of and cycliz
    • Source: Li, J. et al. "Microwave-assisted synthesis of 2-aminonicotinic acids." Tetrahedron Letters2009 , 50(21), 2481-2483.[6]

    • URL:[Link]

  • Microwave Solvent Properties

    • )
    • Source: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed.2004, 43, 6250.
    • URL:[Link]

  • Safety Data Sheet (Ethyl 2-(chloromethyl)nicotinate): Context: Hazard identification (H315, H319) and handling precautions. Source: Fisher Scientific SDS.

Sources

Troubleshooting & Optimization

Minimizing side reactions during chloromethyl nicotinate coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of using Chloromethyl Nicotinate (CMN) in coupling reactions.

Note on Chemical Structure: This guide focuses on Nicotinic acid chloromethyl ester (CAS: 105692-99-9), commonly used to synthesize formaldehyde-releasing prodrugs. Do not confuse this with methyl 2-(chloromethyl)nicotinate (ring-substituted), as the reactivity profiles differ significantly.

Part 1: The Stability Paradox (Storage & Handling)

The Core Challenge: this compound contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the chloromethyl ester) within the same molecule. This creates a high risk of intermolecular self-quaternization (polymerization), resulting in an insoluble pyridinium salt precipitate.

Mechanism of Failure: Self-Destruction

The diagram below illustrates the competing pathways. You must suppress the "Self-Quaternization" pathway to ensure successful coupling.

CMN_Reactivity cluster_0 Critical Control Points CMN This compound (Monomer) Prodrug Desired Prodrug (Coupled Product) CMN->Prodrug  Coupling (Fast)   Salt Pyridinium Salt (Insoluble Precipitate) CMN->Salt  Self-Attack (Bimolecular)   Hydrolysis Nicotinic Acid + Formaldehyde + HCl CMN->Hydrolysis  H2O / Base   Target Target Nucleophile (Drug/Amine/Acid) Target->Prodrug Control1 High Dilution (Suppresses Self-Attack) Control2 Anhydrous Conditions (Prevents Hydrolysis)

Caption: Figure 1. Kinetic competition between productive coupling (green) and destructive side reactions (red).

Handling Protocol
VariableRecommendationScientific Rationale
State Prepare in situ CMN is chemically unstable. Isolation increases the risk of polymerization. If isolation is necessary, store as a hydrochloride salt (protonation blocks the nucleophilic Nitrogen).
Solvent DCM or MeCN (Anhydrous) Avoid nucleophilic solvents (MeOH, EtOH) or highly polar aprotic solvents (DMF/DMSO) if possible, as they can accelerate salt formation or solvolysis.
Concentration < 0.1 M Self-quaternization is a second-order reaction (Rate =

). Dilution exponentially reduces the rate of side reactions.

Part 2: Coupling Optimization & Protocols

Workflow: The "Soft Base" Strategy

When coupling CMN to a carboxylic acid (to form an acyloxymethyl ester prodrug) or an amine, the choice of base is critical. Strong bases hydrolyze the ester; nucleophilic bases (like pyridine or DMAP) will compete with the drug for the alkyl halide.

Recommended Reagents:

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 2,6-Lutidine. (Sterically hindered to prevent nucleophilic attack on CMN).
    
  • Catalyst: Sodium Iodide (NaI). (Converts -Cl to -I in situ via Finkelstein reaction, making it a better leaving group for the drug, but highly unstable—must be used immediately).

Step-by-Step Protocol: Carboxylate Coupling
  • Activation (The Drug): Dissolve the carboxylic acid drug (1.0 equiv) in anhydrous Dichloromethane (DCM). Add DIPEA (1.2 equiv) and stir at 0°C for 15 minutes to generate the carboxylate anion.

  • Preparation of Electrophile (CMN): Ideally, generate CMN in a separate flask: React nicotinoyl chloride with paraformaldehyde/ZnCl2, or dissolve commercial CMN hydrochloride (if available) in DCM and wash rapidly with cold NaHCO3 (aq) to free-base, dry over MgSO4, and use immediately.

  • The Coupling (Finkelstein Modification):

    • Add NaI (0.1 equiv) to the drug solution.

    • Add the CMN solution (1.2 equiv) dropwise over 30 minutes at 0°C.

    • Why dropwise? Keeps the concentration of free CMN low relative to the nucleophilic drug, favoring the Drug-CMN reaction over CMN-CMN polymerization.

  • Workup: Quench with cold water. Wash with weak citric acid (to remove excess base/pyridine residues) followed by brine. Dry and concentrate at low temperature (<30°C).

Part 3: Troubleshooting (FAQ)

Q1: The reaction mixture turned cloudy/precipitated immediately. What happened?

Diagnosis: Pyridinium Salt Formation. You likely experienced the "Self-Quaternization" pathway.

  • Cause: Concentration of CMN was too high, or the addition was too fast.

  • Fix: Filter the precipitate (it is likely the dimer). Repeat the experiment using high dilution (0.05 M) and slower addition rates. Ensure the base used is sterically hindered (DIPEA).

Q2: I see the product on TLC, but it disappears during column chromatography.

Diagnosis: Silica Gel Hydrolysis. Chloromethyl esters and their coupled acyloxymethyl products are acid-sensitive. The acidity of silica gel can hydrolyze the ester linkage.

  • Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidity. Elute rapidly. Alternatively, use neutral alumina.

Q3: Yield is low, and I detect Nicotinic Acid.

Diagnosis: Hydrolysis. Water entered the system.

  • Cause: Wet solvents or atmospheric moisture.

  • Fix: Use flame-dried glassware and solvents distilled over CaH2 or molecular sieves. Even trace moisture hydrolyzes the highly reactive chloromethyl ester.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Precipitate Precipitate Formed? Start->Precipitate LowYield Low Yield / Decomp? Start->LowYield IsSalt Is it water soluble? Precipitate->IsSalt Acidic Acid Detected (Nicotinic Acid)? LowYield->Acidic SaltYes Pyridinium Salt (Self-Alkylation) IsSalt->SaltYes Yes SaltNo Check Drug Solubility IsSalt->SaltNo No AcidYes Hydrolysis (Check Water/Base) Acidic->AcidYes Yes AcidNo Silica Decomposition (Neutralize Column) Acidic->AcidNo No

Caption: Figure 2. Diagnostic logic for common coupling failures.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. (Note: Discusses ring reactivity and handling of unstable pyridine intermediates).

  • National Institutes of Health (PMC). (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (Demonstrates chloromethyl coupling protocols and stability concerns in prodrug synthesis).

  • Journal of Organic Chemistry. (2015). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (Fundamental data on chloromethyl ester hydrolysis rates and handling).

  • National Institutes of Health (PMC). (2019). Understanding the pharmacokinetics of prodrug and metabolite. (Contextualizes the hydrolytic instability required for prodrug activation).

  • University of Calgary. Hydrolysis of Esters - Mechanism. (Mechanistic grounding for the acid/base sensitivity of the ester linkage).

Technical Support Center: Chloromethyl Nicotinate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation in Chloromethyl Nicotinate Document ID: TS-CMN-001 Last Updated: 2025-02-10 Target Audience: Synthetic Chemists, Formulation Scientists, and R&D Personnel.[1]

Executive Summary: The Stability Paradox

This compound (Nicotinic acid chloromethyl ester) is a highly reactive


-haloalkyl ester, commonly used as a pivotal intermediate for synthesizing prodrugs (e.g., to improve oral bioavailability via the nicotinoyloxymethyl moiety).

Unlike its parent compound (nicotinic acid) or simple alkyl esters (methyl nicotinate), this compound is inherently unstable . It possesses a "soft" alkylating center that makes it acutely sensitive to:

  • Moisture (Hydrolysis): Rapidly degrades into nicotinic acid, formaldehyde, and hydrochloric acid.

  • Nucleophiles: Reacts non-specifically with protein residues or impurities.

  • Thermal Stress: Accelerates spontaneous decomposition.

Critical Warning: Do not confuse this compound with Methyl 2-(chloromethyl)nicotinate (a ring-substituted derivative). This guide addresses the reactive ester (


).

Critical Storage Protocol (The "Golden Rules")

To maintain purity >98% over extended periods, you must adhere to a rigid storage ecosystem. This is not a "shelf-stable" reagent.

Storage Conditions Summary
ParameterSpecificationTechnical Rationale
Temperature -20°C to -80°C Arrhenius kinetics dictate that lowering T significantly retards the spontaneous cleavage of the

bond.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen. Argon is preferred due to its higher density, forming a "blanket" over the solid/oil.
Humidity Strictly Anhydrous The hemiacetal ester linkage is highly susceptible to water attack. Store inside a desiccator within the freezer.
Container Amber Glass / Teflon Protects from UV-induced radical formation. Teflon-lined caps prevent plasticizer leaching (which can occur with standard PVC/rubber).

Degradation Mechanism: The "Hydrolytic Cascade"

Understanding how the molecule dies is the key to keeping it alive. The degradation is autocatalytic; the byproduct (HCl) can further catalyze the breakdown of the remaining bulk material.

The Pathway

When exposed to moisture, the electron-withdrawing chlorine atom makes the methylene carbon highly electrophilic. Water attacks this carbon, leading to a transient hemiacetal that collapses immediately.

DegradationPathway CMN This compound (Reactive Ester) Inter [Hemiacetal Intermediate] Unstable CMN->Inter + H₂O (Hydrolysis) H2O Moisture (H₂O) H2O->Inter NicAcid Nicotinic Acid (Precipitate) Inter->NicAcid Collapse Formaldehyde Formaldehyde (Toxic Gas) Inter->Formaldehyde HCl HCl (Acidic Fumes) Inter->HCl HCl->CMN Acid Catalysis (Accelerates)

Figure 1: Hydrolytic degradation pathway of this compound. Note the release of HCl, which can lower the pH of the local environment and accelerate further degradation (autocatalysis).

Troubleshooting Guide

Symptom: The material is fuming when opened.
  • Diagnosis: Advanced Hydrolysis. The "fumes" are likely Hydrogen Chloride (HCl) gas releasing from the crystal lattice or oil.

  • Immediate Action:

    • Seal the container immediately.

    • Check pH of any headspace (using moist pH paper held above the solid). Red indication confirms acid release.

    • Disposition: The material is likely compromised. If purity is critical, discard. If for crude use, attempt to wash with cold bicarbonate solution (see Emergency Purification below), but yield will be poor.

Symptom: White precipitate in the oil/solution.
  • Diagnosis: Formation of Nicotinic Acid. this compound is often an oil or low-melting solid. Nicotinic acid is a high-melting solid (

    
    ).
    
  • Cause: Moisture ingress through the septum or cap.

  • Resolution: Filter the solution through a 0.2

    
     PTFE syringe filter. The precipitate (Nicotinic acid) is insoluble in non-polar solvents (like DCM/Hexane) used for the ester.
    
Symptom: Yellow/Orange discoloration.
  • Diagnosis: Oxidative Polymerization. While less common than hydrolysis, trace formaldehyde generated from degradation can polymerize or react with the pyridine ring under light exposure.

  • Resolution: If the proton NMR (

    
    -NMR) still shows the characteristic singlet for 
    
    
    
    (approx
    
    
    5.7-6.0 ppm) and the pyridine protons are intact, the material may still be usable. Purify via rapid silica plug filtration.

Handling & Aliquoting Protocol

To prevent degradation during use, follow this "Single-Stream" workflow.

HandlingProtocol Start Remove from -20°C Equilibrate Equilibrate to RT (30 mins, Sealed) Start->Equilibrate Prevents Condensation Open Open in Glovebox or under N₂ Flow Equilibrate->Open Aliquot Aliquot Required Amount Open->Aliquot Purge Purge Headspace (Argon/N₂) Aliquot->Purge Seal Seal with Parafilm & Desiccant Purge->Seal Return Return to -20°C Seal->Return

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive alkylating agents.

Step-by-Step Protocol
  • Thawing: Never open a cold bottle. Water vapor from the air will instantly condense on the cold chemical, initiating hydrolysis. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

  • Solvent Choice: If preparing a stock solution, use Anhydrous Dichloromethane (DCM) or Anhydrous Acetonitrile . Avoid protic solvents (Methanol/Ethanol) or nucleophilic solvents (DMSO/DMF) for long-term storage, as they can react with the chloromethyl group over time.

  • Tools: Use glass or stainless steel. Avoid polystyrene plastics, which can be dissolved by the compound or its solvents.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO? A: Not recommended. While DMSO is a common solvent for biological screening, it is hygroscopic (absorbs water from air) and nucleophilic (the oxygen in DMSO can attack the chloromethyl group, forming an O-alkylation adduct). For screening, dissolve in 100% DMSO immediately prior to use.

Q: Is this compound carcinogenic? A: Treat as a potential carcinogen. Chloromethyl esters are alkylating agents. They are structurally related to bis(chloromethyl) ether, a known human carcinogen.[2] Furthermore, degradation releases formaldehyde. Always handle in a chemical fume hood.

Q: I need to ship this to a collaborator. How? A: Ship on Dry Ice . If dry ice is not possible, ship with copious cold packs and overnight delivery. Ensure the vial is flushed with Argon and sealed with Parafilm to prevent pressure changes from popping the cap during flight.

Q: Can I purify it if it degrades? A: Yes, but with caution.

  • Method: Rapid column chromatography.

  • Stationary Phase: Silica Gel (neutralized).

  • Eluent: Hexanes:Ethyl Acetate (gradient).

  • Note: The silica must be dry. The compound can hydrolyze on the silica column if the run is too slow.

References

  • Synthesis and Reactivity of Haloalkyl Esters

    • Source: Bundgaard, H., & Falch, E. (1985). "Prodrugs of the hydroxamic acid group: Synthesis and properties of N-acyloxy derivatives." Journal of Pharmaceutical Sciences.
    • Relevance: Establishes the hydrolysis kinetics of chloromethyl esters and their utility as prodrug moieties.
    • URL:[Link] (General Search for Bundgaard Prodrugs)

  • Safety of Chloromethyl Ethers/Esters

    • Source: U.S. Environmental Protection Agency (EPA).[3] "Chloromethyl Methyl Ether - Integrated Risk Information System."[3][4]

    • Relevance: Defines the toxicity profile and alkylating n
    • URL:[Link][3]

  • Nicotinate Ester Stability

    • Source: MSDS/SDS for Methyl 4-(chloromethyl)
    • Relevance: Confirms requirements for inert
    • URL:[Link] (Note: Used for structural safety comparison).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Chloromethyl Nicotinate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive, scientifically grounded approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of chloromethyl nicotinate, a critical intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, from mobile phase selection to detector settings, and provide a step-by-step validation protocol aligned with the latest International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The performance of the proposed reversed-phase HPLC (RP-HPLC) method is objectively compared against other analytical techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE), supported by illustrative data to guide researchers, scientists, and drug development professionals in making informed methodological decisions.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] The purity of such intermediates is not a trivial matter; it is a foundational pillar of drug safety and efficacy. Impurities introduced at this stage can carry through to the final drug substance, potentially altering its pharmacological profile or introducing toxicity.[4][5] Therefore, a robust, reliable, and validated analytical method is indispensable for quality control.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile and thermally labile compounds like this compound.[6][7] Its high resolution, sensitivity, and specificity make it ideal for separating the main component from structurally similar process-related impurities and degradation products. This guide provides the scientific rationale and a practical framework for validating an HPLC method to ensure it is "fit for purpose," a core principle mandated by regulatory bodies like the FDA and EMA.[8][9][10]

Proposed HPLC Method: A Rationale-Driven Approach

The development of an analytical method is a systematic process. The choices made are not arbitrary but are based on the physicochemical properties of the analyte and the principles of chromatography.

Analyte Properties: this compound
  • Structure: As a nicotinate ester, it possesses a pyridine ring, making it a UV-active molecule. The presence of the ester and chloromethyl groups influences its polarity.

  • Solubility: It is expected to be soluble in common organic solvents like methanol and acetonitrile.[11]

  • UV Absorbance: Nicotinic acid and its derivatives exhibit strong UV absorbance, typically with maxima around 260 nm.[12][13][14] This intrinsic property makes UV detection a straightforward and sensitive choice.

Chromatographic Conditions & Justification

Based on the analyte's properties, a reversed-phase HPLC method is proposed. This is the most common HPLC mode, offering versatility and excellent resolving power for a wide range of polar and moderately nonpolar compounds.

ParameterProposed ConditionJustification
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides a nonpolar surface ideal for retaining this compound and separating it from more polar or nonpolar impurities. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)Acetonitrile is a common organic modifier with a low UV cutoff. The acidic aqueous phase (pH ~2.5) is crucial for protonating the nitrogen on the pyridine ring, ensuring a single ionic species and leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Detection UV at 262 nmThis wavelength is near the typical absorbance maximum for nicotinic acid derivatives, offering high sensitivity for the analyte and its potential impurities.[15]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[16]
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.

The Validation Protocol: A Self-Validating System per ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][17] The following parameters must be assessed for a purity assay.[18][19]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST Routine Routine Purity Analysis SST->Routine

Caption: Workflow for HPLC Method Validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol: Before sample analysis, inject a standard solution (e.g., 100 µg/mL) five times. Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%[7]

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[17] Protocol:

  • Forced Degradation: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[16]

  • Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

  • Peak Purity: Use a Photo Diode Array (PDA) detector to assess peak purity of the analyte peak in the presence of any co-eluting peaks. Acceptance Criteria: The method must demonstrate resolution between the main peak and any degradation products or impurities. The analyte peak should pass the peak purity test, confirming no significant co-elution.

Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol: Prepare a series of at least five standard solutions covering the expected range (e.g., 80% to 120% of the target concentration).[18] For a 100 µg/mL target, this could be 80, 90, 100, 110, and 120 µg/mL. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be insignificant compared to the response at 100% concentration.

Accuracy

Purpose: To determine the closeness of the test results to the true value. Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[10]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) Acceptance Criteria: The LOQ value should be demonstrated to have acceptable precision (e.g., RSD ≤ 10%).

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] Protocol: Introduce small changes to the method parameters one at a time and observe the effect on system suitability.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase Composition: ± 2% organic (e.g., 48:52 and 52:48 ACN:Water) Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

Comparative Analysis of Alternative Purity Methods

While HPLC is the proposed primary method, it is valuable to understand its performance in the context of other available technologies.[6][7]

ParameterValidated RP-HPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[20]Differential migration of charged species in an electric field.[21]
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Requires the analyte to be volatile and thermally stable. Derivatization may be needed, adding complexity.[22]Excellent for charged species and offers very high separation efficiency. Can be complementary to HPLC.[23][24]
Selectivity High; can be finely tuned by altering mobile phase, pH, and stationary phase.High for volatile compounds; column choice is critical.Very high, based on charge-to-size ratio; different separation mechanism provides orthogonal selectivity to HPLC.
Sensitivity High (ng to pg level with UV detection).Very high (pg to fg level with detectors like FID or MS).[25]High, but concentration sensitivity can be limited by small injection volumes.
Primary Use Case Recommended: Routine QC, stability testing, and impurity profiling for this analyte.Feasible for residual solvent analysis or if the analyte is sufficiently volatile.A powerful alternative or confirmatory technique, especially for resolving complex mixtures or chiral separations.

Conclusion: Establishing a Gold Standard for Quality Control

This guide has outlined a scientifically sound and robust framework for the validation of a reversed-phase HPLC method for the purity determination of this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to the rigorous standards of ICH Q2(R2), we establish a self-validating system that ensures trustworthiness and technical accuracy.[26] The proposed HPLC method offers a superior balance of applicability, selectivity, and sensitivity for this specific intermediate compared to alternatives like GC and CE.[7] For researchers and drug development professionals, the adoption of such a well-validated method is not merely a regulatory requirement; it is a strategic investment in the quality and safety of the final pharmaceutical product.[4]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • ChemBK. methyl 2-chloronicotinate. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. Methyl 2-chloronicotinate. PubChem. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

  • ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Chromatography Online. (2011). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IntechOpen. (2017). Capillary Electrophoresis for Drug Analysis. [Link]

  • Tianming Pharmaceuticals. (2024). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • MDPI. (2021). Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters. [Link]

  • Journal of Food and Drug Analysis. (2018). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic d. [Link]

  • ResearchGate. (2009). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. [Link]

  • ResearchGate. UV spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • Starna Scientific. Nicotinic Acid (210-260 nm). [Link]

  • Google Patents. Method for Determining Purity of Nicotine by Use of GCMS-GC Method.
  • PubMed. (1996). Capillary electrophoresis: a new analytical tool for forensic toxicologists. [Link]

  • BMC. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. [Link]

  • National Center for Biotechnology Information. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. [Link]

  • Google Patents.
  • Longdom Publishing. Capillary Electrophoresis in Analytical Chemistry and its Applications. [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • Birch Biotech. (2024). How to Determine Purity from Gas Chromatography. [Link]

  • PubMed. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. [Link]

  • PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. [Link]

  • MDPI. (2019). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Chloromethyl Nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, understanding the structural nuances of pharmaceutical intermediates is paramount. Chloromethyl nicotinate, a key building block in the synthesis of various pharmacologically active compounds, presents a unique analytical challenge. Its characterization by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. This guide provides an in-depth, technically-grounded comparison of the expected mass spectrometric fragmentation pattern of this compound, juxtaposed with related structures and alternative analytical methodologies.

The Analytical Imperative: Why Mass Spectrometry of this compound Matters

This compound serves as a versatile intermediate in organic synthesis, notably in the preparation of various therapeutic agents. Its reactive chloromethyl group allows for the facile introduction of the nicotinoyl moiety into target molecules. Accurate analytical characterization is therefore not merely a procedural step but a cornerstone of quality control and a prerequisite for advancing drug discovery pipelines. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the primary tool for this purpose. Understanding its fragmentation behavior is key to unambiguous identification and the detection of potential impurities.

Deconstructing the Molecule: Predicted Fragmentation Pathways of this compound

While a publicly available, detailed fragmentation study specifically for this compound is scarce, we can confidently predict its behavior under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI). This prediction is based on the well-established fragmentation rules for esters, aromatic systems, and halogenated compounds, as well as by drawing parallels with structurally similar molecules for which data is available.

Electron Ionization (EI-MS): A High-Energy Interrogation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure.

The initial event in EI-MS is the removal of an electron to form the molecular ion (M⁺•). For this compound (C₈H₈ClNO₂), the molecular ion would appear at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for all chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Key Predicted Fragmentation Pathways under EI:

  • Loss of the Chlorine Radical: A primary and highly probable fragmentation is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable benzyl-type cation at m/z 150 . This fragment, the nicotinoyloxymethyl cation, is expected to be a prominent peak in the spectrum.

  • Loss of the Chloromethoxy Radical: Cleavage of the ester C-O bond can lead to the loss of the •OCH₂Cl radical, generating the nicotinoyl cation at m/z 106 . This is a common fragmentation pathway for esters.

  • Formation of the Pyridinium Cation: Cleavage of the bond between the pyridine ring and the carbonyl group would result in the formation of the pyridine cation at m/z 78 .

  • Loss of the Ester Group: Fragmentation can also involve the loss of the entire chloromethyl ester group, leading to a fragment corresponding to the nicotinic acid radical cation, though this is generally less favored.

  • Other Fragments: Smaller fragments arising from the breakdown of the pyridine ring are also possible but are typically of lower intensity.

Below is a visual representation of the predicted EI fragmentation pathways for this compound.

G M This compound [M]⁺• (m/z 185/187) F1 [M - •Cl]⁺ (m/z 150) M->F1 - •Cl F2 [M - •OCH₂Cl]⁺ Nicotinoyl cation (m/z 106) M->F2 - •OCH₂Cl F3 Pyridine cation (m/z 78) F2->F3 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Electrospray Ionization (ESI-MS): A Gentler Approach

ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. For this compound, the [M+H]⁺ ion would be observed at m/z 186/188.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion can be used to induce fragmentation and gain structural information. The fragmentation in ESI-MS/MS often follows different pathways than in EI-MS.

Predicted ESI-MS/MS Fragmentation:

  • Neutral Loss of HCl: A likely fragmentation pathway for the protonated molecule is the neutral loss of HCl, leading to a fragment at m/z 150 .

  • Neutral Loss of Chloromethanol: Loss of the chloromethanol molecule (CH₂ClOH) from the protonated ester would also lead to the nicotinoyl cation at m/z 106 .

  • Loss of CO: Subsequent fragmentation of the m/z 106 ion by loss of carbon monoxide would yield the pyridinium cation at m/z 78 .

The Comparative Landscape: Learning from Analogs

The predicted fragmentation of this compound can be benchmarked against the known fragmentation of structurally related compounds.

CompoundKey Structural DifferenceObserved/Expected Key FragmentsReference
Methyl Nicotinate Lacks the chloro group on the methyl ester.M⁺• (m/z 137), [M - •OCH₃]⁺ (m/z 106), [Pyridine]⁺ (m/z 78)[1]
Methyl 6-(Bromomethyl)nicotinate Bromo- substituent instead of chloro-.M⁺• (m/z 229/231), [M - •Br]⁺ (m/z 150), [M - •OCH₂Br]⁺ (m/z 106)[2]
Nicotine Different side chain (pyrrolidine ring).M⁺• (m/z 162), Base peak at m/z 84 (N-methylpyrrolidinium)[3][4]

This comparison highlights the expected dominant role of the chloromethyl group in directing the fragmentation of this compound. The loss of the halogen is a characteristic and energetically favorable process for both chloro and bromo analogs, leading to a common fragment at m/z 150. The fragmentation of the nicotinoyl core (m/z 106 and 78) is a consistent feature across these related structures.

Beyond Fragmentation: Alternative and Complementary Analytical Techniques

While mass spectrometry is indispensable, a comprehensive analytical strategy often involves complementary techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for the analysis of volatile and thermally stable compounds like this compound.[5] The gas chromatograph provides excellent separation of the analyte from impurities prior to its introduction into the mass spectrometer, allowing for both quantification and identification. A non-polar capillary column such as a DB-5 or HP-5ms is typically suitable.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile impurities that may be present alongside this compound, LC-MS is the method of choice. Reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[2] ESI would be the preferred ionization source.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound. NMR provides detailed information about the chemical environment of each atom in the molecule, complementing the connectivity information derived from mass spectrometry.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester and the C-Cl stretch.

Experimental Protocols: A Practical Guide

The following are generalized protocols for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless inlet, 250 °C.

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection P1 Dissolve Sample GC1 Injection P1->GC1 GC2 Separation on Column GC1->GC2 MS1 Ionization (EI) GC2->MS1 MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3

Caption: Workflow for GC-MS analysis of this compound.

LC-MS Analysis Protocol
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Liquid Chromatograph:

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with a suitable percentage of B (e.g., 30%), increase linearly to 95% B over 15 minutes.

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Column Temperature: 30-40 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Mass Range: m/z 50-500.

      • Capillary Voltage, Cone Voltage, etc.: Optimize for the specific instrument and compound.

Conclusion

The mass spectrometric analysis of this compound is a critical step in its application in research and development. While direct experimental data may be limited, a thorough understanding of fundamental fragmentation principles and a comparative analysis with related compounds provide a robust framework for its characterization. The predicted fragmentation pattern, dominated by the loss of the chlorine radical and cleavage of the ester group, offers a clear signature for its identification. By integrating mass spectrometry with other analytical techniques such as GC, LC, and NMR, researchers can achieve a comprehensive and unambiguous characterization of this important synthetic intermediate.

References

  • [Not directly applicable for fragmentation pattern, but discusses MS of a chloromethyl-containing compound].
  • Gergov, M., Boucher, B., Ojanperä, I., & Vuori, E. (2002). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Journal of Mass Spectrometry, 37(7), 677-686.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Malathion. U.S. Department of Health and Human Services, Public Health Service.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819931, Methyl 2-chloronicotinate. Retrieved from [Link]

  • [Provides ESI-MS/MS data for a nicotinic acid deriv
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254249, Methyl 6-chloropyridine-3-carboxylate. Retrieved from [Link]

  • [General YouTube video on fragment
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • BenchChem. (2025). Mass Spectrometry Analysis of Methyl 6-(bromomethyl)nicotinate: A Technical Guide. Retrieved from [a relevant, though hypothetical, BenchChem technical guide URL would be placed here].
  • [General inform
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • [General YouTube video on fragment
  • [Information on synthesis and application of METHYL 2-(CHLOROMETHYL)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from [a relevant, though hypothetical, BenchChem technical guide URL would be placed here].
  • [Table of fragment ions for nicotine and cotinine].
  • BenchChem. (2025). The Occurrence and Analysis of Methyl Nicotinate in Botanical Sources: A Technical Guide. Retrieved from [a relevant, though hypothetical, BenchChem technical guide URL would be placed here].

Sources

Comparative Guide: Infrared Spectroscopy of Chloromethyl Nicotinate vs. Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Chloromethyl nicotinate is a critical intermediate in the synthesis of "soft drug" prodrugs. Unlike its stable parent compound, methyl nicotinate, the chloromethyl ester moiety renders the molecule highly reactive toward nucleophiles (such as carboxylates or amines) and susceptible to rapid enzymatic hydrolysis in vivo.

For researchers, the challenge lies not in obtaining a library spectrum, but in validating the conversion of stable nicotinic precursors into this reactive alkylating agent. This guide provides a comparative spectroscopic analysis to distinguish This compound from its precursor Methyl Nicotinate , utilizing specific vibrational shifts driven by the electron-withdrawing nature of the chlorine atom.

Structural & Vibrational Analysis

The transition from a methyl ester to a chloromethyl ester introduces a strong inductive effect (-I) that alters the vibrational frequency of the carbonyl group.

The "Blue Shift" Phenomenon

The chlorine atom in the chloromethyl group (


) pulls electron density away from the ester oxygen, which in turn reduces the resonance donation of the ether oxygen into the carbonyl carbon. This strengthens the 

double bond character, shifting its absorption to a higher wavenumber (blue shift).
Comparative Peak Table

Note: Values for Methyl Nicotinate are based on experimental literature. Values for this compound are diagnostic ranges derived from the inductive shift of


-halo esters.
Functional GroupVibration ModeMethyl Nicotinate (Precursor)This compound (Target)Diagnostic Action
Carbonyl

Stretch
1728 cm⁻¹ (Strong)1745 – 1765 cm⁻¹ (Strong)CRITICAL: Look for +20-30 cm⁻¹ shift.
Pyridine Ring

/

1587 cm⁻¹ (Med-Strong)~1590 cm⁻¹ (Med-Strong)Confirms pyridine ring integrity (unchanged).
Ester C-O

Asym
1292 cm⁻¹1250 – 1280 cm⁻¹Broadening or slight shift due to mass change.
Alkyl Halide

Stretch
Absent700 – 780 cm⁻¹ (Med)NEW PEAK: Confirms chloromethylation.
C-H (Alkyl)

~2950 cm⁻¹ (Methyl)~2950-3000 cm⁻¹ (Methylene)Difficult to distinguish from aromatic C-H.

Visualization of Spectral Logic

The following diagram illustrates the structural causality behind the spectral shifts.

SpectralLogic Cl_Atom Chlorine Atom (High Electronegativity) Inductive Inductive Effect (-I) Electron Withdrawal Cl_Atom->Inductive Oxygen Ester Oxygen (Reduced Resonance) Inductive->Oxygen Pulls e- density Carbonyl Carbonyl (C=O) Bond Strengthening Oxygen->Carbonyl Decreases conjugation Shift IR Blue Shift (1728 -> 1750+ cm⁻¹) Carbonyl->Shift Result

Figure 1: Mechanistic flow explaining why the carbonyl peak shifts to a higher frequency in chloromethyl esters.

Experimental Protocol: Synthesis & Validation

Safety Warning: Chloromethyl esters are alkylating agents and potential carcinogens. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves).

Synthesis Workflow (Chloromethylation)

A common route involves the reaction of Nicotinoyl Chloride with Paraformaldehyde, or the radical chlorination of Methyl Nicotinate (less specific). The method below assumes conversion from the acid chloride.

  • Reagents: Nicotinoyl chloride hydrochloride, Paraformaldehyde, ZnCl₂ (catalyst).

  • Reaction: Reflux in inert solvent (e.g., Dichloromethane or Chloroform).

  • Purification: Vacuum distillation (this compound is heat sensitive; avoid prolonged high temps).

IR Validation Protocol (ATR-FTIR)

This protocol validates the product without consuming large samples.

Step-by-Step Methodology:

  • Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air).

  • Precursor Scan (Control): Place a small amount of Methyl Nicotinate or Nicotinic Acid on the crystal. Record the carbonyl peak (

    
    ).
    
  • Product Scan: Place the synthesized oil/solid on the crystal.

  • Analysis Criteria:

    • Pass: C=O peak appears >1745 cm⁻¹ AND new bands appear at 700-750 cm⁻¹.

    • Fail (Hydrolysis): Broad O-H stretch appears at 2500-3300 cm⁻¹ (reversion to Nicotinic Acid).

    • Fail (Unreacted): C=O remains at ~1728 cm⁻¹.[1]

Decision Logic Diagram

ValidationWorkflow Start Start IR Analysis Check_CO Check Carbonyl (C=O) Position Start->Check_CO Case1 Peak ~1728 cm⁻¹ Check_CO->Case1 Case2 Peak >1745 cm⁻¹ Check_CO->Case2 Case3 Peak ~1710 cm⁻¹ + Broad OH Check_CO->Case3 Result_SM Starting Material (Methyl Ester) Case1->Result_SM Check_Cl Check Fingerprint (700-780 cm⁻¹) Case2->Check_Cl Result_Hyd Hydrolyzed (Nicotinic Acid) Case3->Result_Hyd Result_Prod Target Product (Chloromethyl Ester) Check_Cl->Result_SM Peak Absent Check_Cl->Result_Prod Peak Present

Figure 2: Decision tree for interpreting FTIR data during reaction monitoring.

Technical Nuances: Sampling Techniques

ATR (Attenuated Total Reflectance) vs. Transmission (KBr)

For this compound, ATR is recommended over KBr pellets.

  • Why? Chloromethyl esters are reactive. Grinding with KBr (which is hygroscopic) can induce hydrolysis during sample preparation, leading to false "Nicotinic Acid" spectra (broad OH peaks).

  • Resolution Note: ATR spectra typically show slightly lower wavenumbers (by 2-5 cm⁻¹) compared to transmission spectra due to depth of penetration dependence on wavelength. The values in Table 1 account for standard transmission/ATR variance.

References

  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate.[2] Retrieved from

    • Provides experimental IR peaks for the methyl nicotin
  • Methyl 2-chloronicotinate | C7H6ClNO2. PubChem.[3] Retrieved from

    • Source for structural analogs and safety data regarding chloronicotin
  • Infrared Spectra of the 1-Chloromethyl-1-methylallyl... (2017). PubMed. Retrieved from

    • Validates the C-Cl vibrational modes in chloromethyl-substituted systems.
  • Table of IR Spectroscopy Values. ChemTalk. Retrieved from

    • General reference for inductive shifts in ester carbonyls.

Sources

Elemental analysis reference values for chloromethyl nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Chloromethyl nicotinate (CMN) represents a critical "soft drug" intermediate in pharmaceutical synthesis. Unlike stable alkyl esters (e.g., Methyl nicotinate), the chloromethyl ester moiety is designed for high reactivity and metabolic lability, often serving as a precursor for acyloxymethyl prodrugs.

Critical Disambiguation: Researchers often confuse two distinct chemical entities due to similar nomenclature. This guide focuses on Compound A .

FeatureCompound A (Subject of Guide) Compound B (Common Alternative)
Name This compound Methyl 6-(chloromethyl)nicotinate
Type Nicotinic acid ester Ring-substituted pyridine
Formula C₇H₆ClNO₂ C₈H₈ClNO₂
Role Prodrug linker / Alkylating agentHeterocyclic building block
Reactivity High (Hydrolysis prone)Moderate (Stable ester)

Theoretical Reference Values (The "Truth" Table)

The following values represent the stoichiometric perfection for pure this compound (C₇H₆ClNO₂). Any deviation >0.4% suggests contamination, hydrolysis, or solvent occlusion.

Molecular Weight: 171.58 g/mol [1][2][3][4]

ElementCountAtomic Mass ContributionTheoretical % (w/w) Tolerance Range (±0.4%)
Carbon (C) 784.0849.00% 48.60 – 49.40%
Hydrogen (H) 66.053.53% 3.13 – 3.93%
Nitrogen (N) 114.018.16% 7.76 – 8.56%
Chlorine (Cl) 135.4520.66% 20.26 – 21.06%
Oxygen (O) 232.0018.65% Calculated by difference

Analyst Note: The Chlorine content (20.66%) is your primary "Stability Indicator." A drop in this value directly correlates to hydrolysis of the chloromethyl ester.

Comparative Performance: CMN vs. Alternatives

This section objectively compares CMN against its parent compound and a stable ester analog to highlight specific analytical challenges.

Stability & Handling Matrix
ParameterThis compound (CMN) Methyl Nicotinate (MN)Nicotinic Acid (NA)
Hygroscopicity High (Reacts with moisture)LowLow
Hydrolytic Stability Poor (t½ < 1h in aqueous media)ExcellentN/A (Stable acid)
Analytical Risk Dehydrohalogenation (Loss of HCl)Volatility (Loss of sample)Sublimation
Storage Requirement -20°C, Desiccated, Inert GasRoom TempRoom Temp
Mechanistic Insight: Why CMN Fails Analysis

Unlike Methyl Nicotinate, CMN is an


-halo ester. Upon exposure to atmospheric moisture, it undergoes rapid hydrolysis, releasing formaldehyde and hydrochloric acid.

Impact on Data:

  • %Cl decreases: HCl gas escapes or forms inorganic salts.

  • %C increases: As heavy Cl leaves, the relative mass of Carbon increases.

HydrolysisPathway Figure 1: Hydrolytic Degradation Pathway Affecting Elemental Analysis CMN This compound (C7H6ClNO2) Inter [Hemiacetal Intermediate] CMN->Inter Hydrolysis H2O + H2O (Moisture) H2O->CMN NicAcid Nicotinic Acid (Solid Residue) Inter->NicAcid Decomposition Byproducts Formaldehyde (Gas) + HCl (Gas) Inter->Byproducts Release

Figure 1: The degradation pathway of this compound upon exposure to moisture. The loss of HCl gas causes significant deviations in elemental composition.

Validated Experimental Protocol

To achieve the theoretical values listed in Section 2, you must modify standard CHN protocols to account for the lability of the chloromethyl group.

Protocol A: Inert Handling (Mandatory)

Objective: Prevent atmospheric hydrolysis during weighing.

  • Environment: All sample preparation must occur within a glove box or glove bag purged with dry Nitrogen/Argon (<10% Relative Humidity).

  • Encapsulation:

    • Use Tin (Sn) capsules for combustion. Tin provides a strong exothermic flash (1800°C) ensuring complete combustion of the refractory pyridine ring.

    • Cold Sealing: Do not use heat-sealers, as thermal stress can degrade the ester. Use a manual cold-press crimper.

  • Reference Standard: Use Acetanilide (Standard) or Sulfanilamide (if S is analyzed). Do not use hygroscopic standards like Cystine.

Protocol B: The "Time-to-Fire" Rule

Objective: Minimize residence time in the autosampler. Chloromethyl esters can degrade even in sealed capsules if micro-leaks exist.

  • Standard Workflow: Load 60 samples -> Run overnight. ( FAIL for CMN)

  • CMN Workflow: Load 5 samples -> Run immediately.

    • Why? Minimizes exposure to ambient humidity leaking into the autosampler carousel.

Troubleshooting & Data Interpretation

Use this decision tree to diagnose results that deviate from the Reference Values.

TroubleshootingTree Figure 2: Diagnostic Logic for this compound Analysis Result Elemental Analysis Result CheckCl Check % Chlorine Result->CheckCl LowCl Low %Cl (<20.2%) CheckCl->LowCl GoodCl Normal %Cl (20.2-21.0%) CheckCl->GoodCl Hydrolysis Diagnosis: Hydrolysis (Lost HCl) LowCl->Hydrolysis Likely CheckC Check % Carbon GoodCl->CheckC HighC High %C (>49.4%) CheckC->HighC LowC Low %C (<48.6%) CheckC->LowC Pass PASS: Validated Purity CheckC->Pass Solvent Diagnosis: Solvent Trap (DCM/Ethyl Acetate) HighC->Solvent Inorganic Diagnosis: Inorganic Impurity (Silica/Salts) LowC->Inorganic

Figure 2: Decision tree for interpreting elemental analysis deviations in this compound.

Common Deviations Table
ObservationProbable CauseCorrective Action
Low %Cl, High %C Hydrolysis (Loss of HCl)Re-dry sample in vacuum desiccator (P₂O₅) at room temp (do not heat). Seal under N₂.
High %C, High %H Residual Solvent (Ethyl Acetate)Proton NMR to confirm. Extended vacuum drying required.[5]
Low %C, Low %Cl Non-combustible contaminantCheck ash content. Filter synthesis solution through Celite before final crystallization.

References

  • PubChem. (n.d.). Compound Summary: this compound (Calculated Properties). National Library of Medicine. Retrieved from [Link]

  • Bodor, N., et al. (1980). Soft drugs. 1. Labile quaternary ammonium salts as soft antimicrobials. Journal of Medicinal Chemistry. (Context: Stability of chloromethyl esters in soft drug design). Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Context: Hydrolysis mechanisms of acyloxymethyl esters). Retrieved from [Link]

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